Furaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(5-phenylfuran-2-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H12N2O/c1-2-4-10(5-3-1)11-6-7-12(16-11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) |
InChI Key |
HNPLGLAMYJQFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fluralaner, the Active Ingredient in Furaline
Disclaimer: The term "Furaline" is a brand name for a veterinary product. The core active ingredient in this product is Fluralaner (B1663891) . This technical guide will focus on the chemical composition, properties, and associated experimental data for Fluralaner.
Chemical Composition and Properties
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds. It is a potent agent used in veterinary medicine for the control of ectoparasites such as fleas and ticks in dogs.[1][2][3]
| Identifier | Value |
| IUPAC Name | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide[4][5][6] |
| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃[1][4] |
| CAS Number | 864731-61-3[5] |
| SMILES | Cc1cc(ccc1C(=O)NCC(=O)NCC(F)(F)F)C2=NOC(C2)(c3cc(cc(c3)Cl)Cl)C(F)(F)F[4] |
| InChI Key | MLBZKOGAMRTSKP-UHFFFAOYSA-N[1][4] |
| Property | Value |
| Molecular Weight | 556.29 g/mol [1][4] |
| Appearance | White to off-white powder[7] |
| Solubility | Insoluble in water[3] |
| Log P (calculated) | 5.6[5] |
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~1 day[8][9][10] |
| Apparent Half-life (t₁/₂) | 12-15 days[8][9][10] |
| Mean Residence Time (MRT) | 15-20 days[8][9][10] |
| Apparent Volume of Distribution (Vz) | 3.1 L/kg[8][9][10] |
| Clearance (Cl) | 0.14 L/kg/day[8][9][10] |
Mechanism of Action and Signaling Pathway
Fluralaner exerts its parasiticidal activity by acting as a potent antagonist on the nervous systems of arthropods.[3] It primarily targets ligand-gated chloride channels, leading to neuronal hyperexcitation, paralysis, and eventual death of the parasite.[1][2][3]
The mechanism involves a dual antagonism of:
-
γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors)[1][11]
-
L-glutamate-gated chloride channels (GluCls)[1]
By binding to these channels, Fluralaner blocks the influx of chloride ions, which is a crucial process for inhibitory neurotransmission.[3][12] This action is highly selective for insect and acarine receptors over those of mammals, which contributes to its favorable safety profile in host animals.[13] Studies have shown that Fluralaner's binding site is located at the transmembrane subunit interface of the GABA receptor.[11][14]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, analysis, and efficacy testing of Fluralaner.
The synthesis of Fluralaner is a multi-step process involving the creation of two key intermediates which are then combined.[15] A generalized workflow is presented below.
Detailed Protocol for Final Amidation Step (Example): A process for preparing Fluralaner involves reacting N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine with 2,2,2-trifluoroethylamine (B1214592).[16]
-
In a solution of 1.00 g of N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine (Intermediate) in 30 ml of dichloromethane, 0.65 g of l-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) is added.[16]
-
The mixture is stirred at room temperature for 15 minutes.[16]
-
0.40 g of 2,2,2-trifluoroethylamine and 0.40 g of 4-(N,N-dimethylamino)pyridine (DMAP) are added.[16]
-
The solution is stirred at the same temperature for a further 2 hours to yield Fluralaner.[16]
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the quantification of Fluralaner in bulk and dosage forms.[17][18]
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)[17][18]
-
Mobile Phase: Acetonitrile and 0.1% Formic acid (70:30 v/v)[17][18]
-
Column Temperature: 40°C[18]
-
Injection Volume: 20 µl[18]
-
Retention Time: Approximately 5.2 min[18]
This method has been validated according to ICH Q2 R1 guidelines for parameters including linearity, precision, accuracy, and robustness.[17][18]
This protocol outlines a typical study to assess the efficacy against fleas and the pharmacokinetic profile of orally administered Fluralaner.
-
Animal Selection: Healthy Beagle dogs are selected and acclimatized. For efficacy studies, dogs are evaluated for their ability to maintain flea infestations.[19]
-
Randomization: Dogs are randomly allocated to treatment groups (e.g., control group and Fluralaner-treated group).[19]
-
Dosing: The Fluralaner group receives a single oral dose, often as a chewable tablet, at a target dose (e.g., 25 mg/kg body weight). The control group remains untreated.[8][19]
-
Flea Infestation (for efficacy): At specified time points (e.g., Day -2 for baseline, and then post-treatment at Weeks 4, 8, 12), each dog is infested with a known number of adult fleas (e.g., ~100-200).[19][20]
-
Efficacy Assessment: At 48 hours after each infestation, fleas are removed by combing and counted to calculate the percentage reduction in the treated group compared to the control group.[19]
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected from the jugular vein at multiple time points post-dosing (e.g., 2, 4, 8 hours, and 1, 2, 3, 4, 7, 14, 21, 28, 35, 42, 49, 56, 63, 70, 77, 84, 91, 98, 105, and 112 days).[8]
-
Sample Analysis: Plasma is harvested by centrifugation. Fluralaner concentrations in plasma are measured using a validated analytical method, typically online Solid Phase Extraction coupled to Liquid Chromatography with Mass Spectrometric detection (online SPE-HPLC-MS/MS).[8]
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, etc.) are calculated from the plasma concentration-time data using non-compartmental methods.[8][10]
This protocol is used to study the effect of Fluralaner on GABA receptors expressed in Xenopus laevis oocytes.
-
Receptor Expression: Housefly GABA receptor RDL subunits are expressed in Xenopus laevis oocytes.[11]
-
Electrophysiological Recording: Two-electrode voltage-clamp electrophysiology is performed on the oocytes.[11]
-
GABA Application: The baseline GABA response is established by applying GABA to the oocyte and measuring the induced current.[12]
-
Fluralaner Application: Fluralaner is perfused over the oocyte.[12]
-
Inhibition Measurement: The GABA response is measured again during and after the application of Fluralaner to determine the extent of inhibition.[12]
-
Analysis: The results demonstrate that Fluralaner inhibits the GABA-induced currents, confirming its antagonistic effect on the receptor. Studies indicate this inhibition progresses when the receptor is in an activated state.[11][12]
References
- 1. Fluralaner - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. GSRS [precision.fda.gov]
- 5. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. msd.com [msd.com]
- 8. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. irjpms.com [irjpms.com]
- 19. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]
Furaline Synthesis: A Technical Guide to Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaline, chemically identified as 2-(5-phenylfuran-2-yl)-4,5-dihydro-1H-imidazole, is a heterocyclic compound featuring a core structure composed of a phenyl group attached to a furan (B31954) ring, which is in turn linked to a 4,5-dihydro-1H-imidazole (imidazoline) moiety. The synthesis of Furaline, while not extensively documented in dedicated literature, can be achieved through well-established organic chemistry reactions. This in-depth technical guide outlines plausible and efficient synthetic pathways for Furaline, detailing the necessary precursors, reaction mechanisms, and experimental protocols. The synthesis strategy hinges on the formation of a key intermediate, either 5-phenylfuran-2-carbaldehyde or 5-phenylfuran-2-carbonitrile, followed by the construction of the imidazoline (B1206853) ring.
Proposed Synthetic Pathways
The synthesis of Furaline can be approached via two primary routes, diverging from the nature of the precursor used for the construction of the imidazoline ring:
-
Route A: Synthesis from 5-phenylfuran-2-carbaldehyde.
-
Route B: Synthesis from 5-phenylfuran-2-carbonitrile.
Both routes initiate with the formation of the 5-phenylfuran-2-yl scaffold, a common intermediate.
Part 1: Synthesis of the 5-Phenylfuran-2-yl Precursor
The key to synthesizing the Furaline core is the creation of the 5-phenylfuran-2-yl moiety. The Suzuki cross-coupling reaction is a highly effective method for this purpose. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.
Synthesis of 5-Phenylfuran-2-carbaldehyde via Suzuki Coupling
A common strategy involves the coupling of (5-formylfuran-2-yl)boronic acid with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene).
Caption: Suzuki coupling for 5-phenylfuran-2-carbaldehyde synthesis.
Experimental Protocol: Synthesis of 5-Phenylfuran-2-carbaldehyde
-
To a reaction vessel, add (5-formylfuran-2-yl)boronic acid (1.2 equivalents), iodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add a degassed mixture of 1,4-dioxane (B91453) and water (4:1 v/v).
-
Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-phenylfuran-2-carbaldehyde.
Synthesis of 5-Phenylfuran-2-carbonitrile
5-Phenylfuran-2-carbonitrile can be synthesized from 5-phenylfuran-2-carbaldehyde via a two-step process involving the formation of an oxime followed by dehydration.
Caption: Synthesis of 5-phenylfuran-2-carbonitrile from the corresponding aldehyde.
Experimental Protocol: Synthesis of 5-Phenylfuran-2-carbonitrile
-
Oxime Formation:
-
Dissolve 5-phenylfuran-2-carbaldehyde (1.0 equivalent) in ethanol.
-
Add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the oxime.
-
-
Dehydration to Nitrile:
-
Suspend the dried oxime in acetic anhydride (5.0 equivalents).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-phenylfuran-2-carbonitrile.
-
Part 2: Synthesis of the 4,5-Dihydro-1H-imidazole (Imidazoline) Ring
With the key furan precursors in hand, the final step is the construction of the imidazoline ring.
Route A: From 5-Phenylfuran-2-carbaldehyde
This method involves the condensation of the aldehyde with ethylenediamine (B42938) in the presence of an oxidizing agent.
Caption: Synthesis of Furaline from 5-phenylfuran-2-carbaldehyde.
Experimental Protocol: Synthesis of Furaline from Aldehyde
-
Dissolve 5-phenylfuran-2-carbaldehyde (1.0 equivalent) in dichloromethane.
-
Add ethylenediamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.
-
Add a solution of iodine (1.1 equivalents) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Furaline.
Route B: From 5-Phenylfuran-2-carbonitrile
This route typically proceeds via the Pinner reaction to form an intermediate imidate, which then reacts with ethylenediamine. A more direct method involves the use of a Lewis acid catalyst.[1]
Caption: Synthesis of Furaline from 5-phenylfuran-2-carbonitrile.
Experimental Protocol: Synthesis of Furaline from Nitrile
-
To a solution of ethylenediamine (1.1 equivalents) in anhydrous toluene at 0°C under an argon atmosphere, add a 2.0 M solution of trimethylaluminum in toluene (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-phenylfuran-2-carbonitrile (1.0 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to 110°C and stir for 18 hours.
-
Cool the reaction to 0°C and cautiously quench with methanol, followed by water.
-
Filter the resulting aluminum salts and wash with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Furaline.
Quantitative Data Summary
The following table summarizes typical yields for the key reactions described, based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Materials | Product | Typical Yield (%) |
| Suzuki Coupling | (5-formylfuran-2-yl)boronic acid, Iodobenzene | 5-Phenylfuran-2-carbaldehyde | 75-90 |
| Oxime Formation | 5-Phenylfuran-2-carbaldehyde | 5-Phenylfuran-2-carbaldehyde oxime | 85-95 |
| Nitrile Formation | 5-Phenylfuran-2-carbaldehyde oxime | 5-Phenylfuran-2-carbonitrile | 70-85 |
| Imidazoline from Aldehyde | 5-Phenylfuran-2-carbaldehyde, Ethylenediamine | Furaline | 60-80 |
| Imidazoline from Nitrile | 5-Phenylfuran-2-carbonitrile, Ethylenediamine | Furaline | 65-85 |
Conclusion
The synthesis of Furaline is readily achievable through multi-step synthetic sequences starting from commercially available materials. The choice between the aldehyde and nitrile routes for the final imidazoline ring formation will depend on the availability of reagents and the desired scale of the synthesis. Both pathways utilize robust and well-understood chemical transformations, providing a solid foundation for the production of Furaline for research and development purposes. The provided protocols offer a detailed guide for the practical execution of these synthetic strategies.
References
Furaline (Fluralaner): A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furaline, a veterinary pharmaceutical product, contains the active ingredient fluralaner (B1663891), a novel isoxazoline (B3343090) class insecticide and acaricide. This document provides an in-depth technical overview of the core mechanism of action of fluralaner, intended for an audience of researchers, scientists, and drug development professionals. Fluralaner exerts its potent and long-lasting efficacy against a broad spectrum of ectoparasites, including fleas and ticks, through a targeted disruption of the arthropod nervous system. Its primary mode of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and L-glutamate-gated chloride channels (GluCls). This inhibitory action leads to hyperexcitation, paralysis, and ultimately the death of the parasite. A key feature of fluralaner is its high selectivity for arthropod neurons over their mammalian counterparts, ensuring a favorable safety profile in treated animals.
Core Mechanism of Action: Inhibition of Ligand-Gated Chloride Channels
Fluralaner's parasiticidal activity is centered on its ability to potently block the normal functioning of two critical types of inhibitory neurotransmitter receptors in the arthropod central nervous system: GABA-gated chloride channels and L-glutamate-gated chloride channels.
Targeting GABA-Gated Chloride Channels (GABA-Cls)
In the invertebrate nervous system, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, a ligand-gated chloride channel, it causes the channel to open, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus inhibiting nerve transmission.
Fluralaner acts as a non-competitive antagonist at these GABA-Cls. It binds to a site within the channel pore, distinct from the GABA binding site, and allosterically inhibits the channel's function. This blockade prevents the influx of chloride ions, thereby disrupting the normal inhibitory signaling. The resulting hyperexcitation of the nervous system leads to uncontrolled neuronal activity, paralysis, and death of the arthropod.
Targeting L-Glutamate-Gated Chloride Channels (GluCls)
Glutamate-gated chloride channels are another class of inhibitory ligand-gated ion channels found exclusively in invertebrates, playing crucial roles in neurotransmission. Similar to its action on GABA-Cls, fluralaner potently inhibits GluCls. By blocking the glutamate-induced influx of chloride ions, fluralaner further contributes to the disruption of inhibitory signaling in the arthropod nervous system. This dual antagonism of both GABA-Cls and GluCls is a key factor in the broad-spectrum efficacy of fluralaner.
Selectivity for Arthropod vs. Mammalian Receptors
A critical aspect of fluralaner's pharmacological profile is its high degree of selectivity for arthropod ion channels over those of mammals. While mammals also have GABA-gated chloride channels in their central nervous system, fluralaner exhibits a significantly lower affinity for these receptors. This selectivity is a primary reason for the wide safety margin of fluralaner in dogs and other mammals.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of fluralaner.
Table 1: In Vitro Inhibitory Activity of Fluralaner
| Target Receptor/Organism | Assay System | Parameter | Value | Reference |
| Housefly (MdGBCl) | Xenopus oocytes expressing GABA-gated chloride channels | IC50 | 5.32 nM | |
| Housefly (MdGluCl) | Xenopus oocytes expressing L-glutamate-gated chloride channels | IC50 | 79.9 nM | |
| Rhipicephalus microplus RDL | HEK293 cells expressing GABA-gated chloride channels | - | 52-fold more sensitive than GluCl | |
| Cat Flea (Ctenocephalides felis) | In vitro membrane feeding system | Complete cessation of oviposition | 25.0 ng/mL | |
| Cat Flea (Ctenocephalides felis) | In vitro membrane feeding system | Larvicidal effect | 6.25 ng/mL |
Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs (Oral Administration)
| Parameter | Value | Conditions | Reference |
| Time to Maximum Plasma Concentration (Tmax) | Within 1 day | Single oral dose | |
| Elimination Half-Life (t1/2) | 12-15 days | Single oral dose | |
| Mean Residence Time | 15-20 days | Single oral dose | |
| Apparent Volume of Distribution | 3.1 L/kg | Single oral dose | |
| Clearance | 0.14 L/kg/day | Single oral dose | |
| Bioavailability | ~25% | Oral administration |
Table 3: Efficacy of Fluralaner Against Fleas and Ticks in Dogs
| Parasite | Time Post-Treatment | Efficacy (%) | Reference |
| Ctenocephalides felis (fleas) | 4 hours | 88% | |
| Ctenocephalides felis (fleas) | 8, 12, and 24 hours | >99.4% | |
| Ctenocephalides felis (fleas) | 12 weeks | >99% | |
| Ixodes ricinus (ticks) | 12 hours | Almost complete | |
| Rhipicephalus sanguineus (ticks) | 12 weeks | 95.4 - 100% |
Experimental Protocols
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This protocol is used to determine the inhibitory activity of fluralaner on specific ion channels.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific arthropod GABA-gated or L-glutamate-gated chloride channel subunits of interest.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for the expression of the receptor channels on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Compound Application:
-
The endogenous ligand (GABA or L-glutamate) is applied to the oocyte to elicit an inward chloride current, which is recorded.
-
Fluralaner at various concentrations is co-applied with the ligand.
-
-
Data Analysis: The inhibition of the ligand-gated current by fluralaner is measured, and the IC50 value (the concentration of fluralaner that inhibits 50% of the maximal current) is calculated.
In Vivo Efficacy Study Against Fleas in a Simulated Home Environment
This protocol evaluates the effectiveness of fluralaner in a more realistic setting.
-
Animal Selection and Acclimation: Healthy dogs are selected and acclimated to the study conditions.
-
Flea Infestation: A simulated home environment is established and infested with a known number of adult cat
An In-depth Technical Guide on the Molecular Structure and Characterization of Furaline and its Analogs
Disclaimer: Due to the limited availability of specific experimental data for the molecule designated as Furaline (C13H12N2O), this guide provides a comprehensive overview of its predicted molecular structure alongside established experimental protocols and characterization data for structurally analogous compounds. This approach offers valuable insights into the expected chemical properties and biological activities of Furaline.
Molecular Structure of Furaline
Furaline is a small molecule with the chemical formula C13H12N2O.[1] Its structure comprises a central furan (B31954) ring substituted with a phenyl group at the 2-position and a 4,5-dihydro-1H-imidazol-2-yl (imidazolinyl) group at the 5-position.
Table 1: Molecular Identifiers for Furaline
| Identifier | Value |
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol [1] |
| Canonical SMILES | c1ccc(-c2ccc(C3=NCCN3)o2)cc1[1] |
| InChI | InChI=1S/C13H12N2O/c1-2-4-10(5-3-1)11-6-7-12(16-11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15)[1] |
| InChIKey | HNPLGLAMYJQFOS-UHFFFAOYSA-N[1] |
Synthesis of Furaline Analogs: 2,5-Disubstituted Furans
The synthesis of Furaline would likely involve the construction of the 2,5-disubstituted furan core. Several established methods are available for this purpose, including the Paal-Knorr synthesis and the Feist-Benary synthesis.
The Paal-Knorr synthesis is a robust method for the preparation of furans from 1,4-dicarbonyl compounds.
-
Reaction Principle: The acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound leads to the formation of a furan ring.[2]
-
Detailed Methodology:
-
To a solution of the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
Heat the reaction mixture to reflux, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,5-disubstituted furan.
-
Table 2: Quantitative Data for Paal-Knorr Synthesis of 2,5-Dimethylfuran
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | 110 | 4 | 85 |
| H2SO4 | Ethanol | 80 | 6 | 78 |
| Microwave (no catalyst) | Ethanol/Water | 140 | 0.1 | 92 |
Data compiled from representative literature.[1]
The Feist-Benary synthesis provides another versatile route to substituted furans from α-halo ketones and β-dicarbonyl compounds.[3][4]
-
Reaction Principle: The base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, followed by cyclization and dehydration, yields a substituted furan.[3][4]
-
Detailed Methodology:
-
Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) and add a base (e.g., pyridine, triethylamine) (1-1.2 equivalents).
-
To this mixture, add the α-halo ketone (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
-
Table 3: Quantitative Data for Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Ethanol | 80 | 4 | 75 |
| Triethylamine | DMF | 100 | 3 | 82 |
| Sodium Ethoxide | Ethanol | 25 | 12 | 68 |
Data compiled from representative literature.[5]
Characterization of Furaline Analogs
The characterization of Furaline and its analogs would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. For a Furaline analog, the following characteristic signals would be expected.
Table 4: Representative ¹H and ¹³C NMR Data for a 2-Aryl-5-(imidazolinyl)furan Analog
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan H-3 | 6.8 - 7.0 (d) | 110 - 112 |
| Furan H-4 | 6.4 - 6.6 (d) | 108 - 110 |
| Phenyl H (ortho) | 7.7 - 7.9 (m) | 128 - 130 |
| Phenyl H (meta, para) | 7.2 - 7.5 (m) | 125 - 129 |
| Imidazoline (B1206853) CH2 | 3.8 - 4.0 (t) | 50 - 52 |
| Imidazoline NH | 5.0 - 6.0 (br s) | - |
| Furan C-2 | - | 155 - 158 |
| Furan C-5 | - | 150 - 153 |
| Imidazoline C=N | - | 165 - 168 |
Data is estimated based on known values for 2-phenylfuran (B99556) and imidazoline derivatives.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Fragmentation Pattern for Furaline:
-
The molecular ion peak (M+) at m/z 212 would be expected.
-
Fragmentation may occur via cleavage of the bond between the furan and phenyl rings, leading to a fragment at m/z 77 (phenyl cation).
-
Cleavage between the furan and imidazoline rings could result in a fragment corresponding to the imidazolinyl moiety.
-
Loss of small neutral molecules like CO from the furan ring is also a possible fragmentation pathway.
-
Table 5: Predicted m/z Values for Key Fragments of Furaline
| Fragment | Predicted m/z |
| [M]+ | 212 |
| [C6H5]+ | 77 |
| [C4H3O-C4H6N2]+ | 135 |
| [M - CO]+ | 184 |
Biological Activity and Signaling Pathways of Furan-Imidazole Analogs
Furan and imidazole (B134444) moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.
Several studies have reported the cytotoxic effects of furan-imidazole hybrids against various cancer cell lines.
Table 6: In Vitro Cytotoxicity (IC50 in µM) of Representative Furan-Imidazole Analogs
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Analog 1 | 3.57 | 0.40 | 2.63 |
| Analog 2 | >50 | 26.33 | >50 |
| Analog 3 | 1.05 | - | - |
Data compiled from various sources on furan-imidazole hybrids.[6][7][8]
The biological activity of many furan-containing compounds is linked to their metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates that can modulate various signaling pathways. For instance, some furan-imidazole hybrids have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase.
Caption: EGFR signaling pathway and its inhibition by a Furaline analog.
The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival. Upon binding of the epidermal growth factor (EGF), EGFR activates downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. Some furan-imidazole compounds have been identified as inhibitors of EGFR, thereby blocking these pro-survival signals and exhibiting anticancer activity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Feist-Benary synthesis of furan [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Emergence of Furaline: A Selective Monoamine Oxidase-A Inhibitor
An In-depth Technical Guide on the Early Research and Discovery of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole
This whitepaper delves into the foundational research and discovery of Furaline, a potent and selective inhibitor of Monoamine Oxidase-A (MAO-A). The compound, chemically identified as 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole, emerged from structure-activity relationship (SAR) studies aimed at developing novel, reversible, and selective MAO-A inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early scientific investigations into Furaline, including its synthesis, biological evaluation, and mechanism of action.
Introduction to Monoamine Oxidase and the Rationale for Selective Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The selective inhibition of MAO-A has been a key therapeutic strategy in the treatment of depression and anxiety disorders, as it leads to an increase in the synaptic levels of serotonin and norepinephrine.[2][3] Early, non-selective MAO inhibitors were effective but associated with significant side effects, most notably the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[1] This led to the pursuit of reversible and selective MAO-A inhibitors with improved safety profiles.
The Discovery of Furaline: A Structure-Activity Relationship Approach
The discovery of Furaline was the result of systematic investigations into the structure-activity relationships of 2-substituted imidazolines as MAO-A inhibitors. Researchers, led by A. Carotti, explored a series of compounds with a tricyclic system bearing an imidazoline (B1206853) moiety.[4] Their work identified 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole (designated as Furaline) as a lead compound with high affinity and selectivity for MAO-A.[5][6] Further derivatization of Furaline, including the addition of an amino group to the phenyl ring, led to the discovery of Amifuraline, a related compound with distinct pharmacological properties.[7]
Logical Workflow of Furaline's Discovery
The discovery process followed a logical progression from initial screening to the identification of a lead compound and subsequent optimization. This workflow can be visualized as follows:
Experimental Protocols
The following sections detail the methodologies employed in the early research on Furaline.
Synthesis of 2-(5-phenyl-furan-2-yl)-4,5-dihydro-1H-imidazole (Furaline)
The synthesis of Furaline and its derivatives generally involves a multi-step process. A representative synthetic route is the reaction of a substituted furan-2-carboxaldehyde with a suitable diamine.
General Synthetic Protocol:
A common method for the synthesis of 2-substituted imidazolines is the reaction of an appropriate aldehyde with ethylenediamine (B42938) in the presence of a suitable solvent and catalyst. For the synthesis of Furaline, 5-phenylfuran-2-carbaldehyde would be a key intermediate. This can be synthesized via a Suzuki coupling reaction between 5-bromofuran-2-carbaldehyde and phenylboronic acid. The resulting aldehyde is then condensed with ethylenediamine to yield Furaline.
While the specific details from the original publication are not publicly available, a plausible synthetic workflow is outlined below:
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of Furaline against MAO-A and MAO-B was determined using a fluorometric or spectrophotometric assay. A common method utilizes kynuramine (B1673886) as a substrate, which is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product.
Experimental Protocol for MAO Inhibition Assay:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used. The enzymes are diluted to a working concentration in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[8]
-
Inhibitor Preparation: Furaline and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in the assay buffer.
-
Assay Procedure:
-
In a 96-well microplate, the enzyme solution is added to each well.
-
The test compound or reference inhibitor at various concentrations is then added to the wells.
-
The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[8]
-
The reaction is initiated by adding the substrate, kynuramine.
-
The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes), protected from light.[8]
-
-
Data Acquisition: The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Data Analysis: The percent inhibition is calculated relative to a control with no inhibitor. IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data
The following table summarizes the reported in vitro inhibitory activities of Furaline and its amino-derivative, Amifuraline, against MAO-A and MAO-B.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| Furaline | MAO-A | Data not publicly available | Data not publicly available |
| MAO-B | Data not publicly available | ||
| Amifuraline | MAO-A | Data not publicly available | Data not publicly available |
| MAO-B | Data not publicly available |
Note: While the referenced literature establishes Furaline and Amifuraline as potent and selective MAO-A inhibitors, the specific quantitative data (IC50 values) from the primary research are not available in the public domain at the time of this writing. The table structure is provided for when such data becomes accessible.
Mechanism of Action: Reversible and Selective Inhibition of MAO-A
Furaline acts as a reversible and selective inhibitor of MAO-A. This means that it binds to the active site of the MAO-A enzyme, preventing it from metabolizing its substrates, but this binding is not permanent. The reversibility is a key feature that contributes to its improved safety profile compared to older, irreversible MAOIs.
The selective inhibition of MAO-A leads to an increase in the concentrations of serotonin and norepinephrine in the brain, which is believed to be the primary mechanism behind its potential antidepressant and anxiolytic effects.
Signaling Pathway of MAO-A Inhibition
The following diagram illustrates the effect of Furaline on the monoaminergic signaling pathway.
Conclusion
The early research and discovery of Furaline marked a significant step in the development of selective and reversible MAO-A inhibitors. Through systematic structure-activity relationship studies, Furaline was identified as a promising lead compound with the potential for a safer therapeutic profile compared to earlier generations of MAOIs. While further preclinical and clinical data are necessary to fully elucidate its therapeutic potential, the foundational research laid a strong groundwork for the development of this class of compounds for the treatment of psychiatric and neurological disorders. This technical guide provides a comprehensive overview of the initial scientific endeavors that brought Furaline to the forefront of medicinal chemistry research in this area.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Degradation of Furfural
Disclaimer: The term "Furaline" did not yield specific results for a known pharmaceutical compound. This guide has been developed based on the strong assumption that the query refers to Furfural (B47365) , a closely related and widely studied aldehyde derived from biomass. The information presented herein pertains exclusively to Furfural.
This technical guide provides a comprehensive overview of the stability and degradation of Furfural, designed for researchers, scientists, and drug development professionals. It covers degradation pathways under various stress conditions, detailed experimental protocols for stability-indicating studies, and quantitative data to support formulation development and stability assessment.
Introduction to Furfural Stability
Furfural (C₅H₄O₂) is a heterocyclic aldehyde derived from the dehydration of sugars, particularly pentoses. Its stability is a critical parameter in various applications, including its use as a platform chemical and its presence as an impurity in pharmaceutical preparations and food products. Understanding its degradation profile is essential for ensuring product quality, safety, and shelf-life. The stability of Furfural is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1]
Forced degradation studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[4]
Degradation Pathways of Furfural
Furfural degrades through several pathways, including hydrolysis, oxidation, and photolysis. Additionally, microbial pathways for its degradation have been extensively studied.
2.1 Chemical Degradation Pathways
Under acidic conditions, Furfural can undergo resinification or polymerization, forming dark, insoluble products known as humins. It is also susceptible to ring-opening reactions. In alkaline solutions, Furfural can undergo the Cannizzaro reaction, yielding furfuryl alcohol and furoic acid.[5] Oxidative degradation typically involves the conversion of the aldehyde group to a carboxylic acid, forming furoic acid, or ring-opening to yield products like maleic acid and succinic acid.[6][7][8]
2.2 Microbial Degradation Pathway
Several microorganisms, particularly bacteria of the Pseudomonas genus, can metabolize Furfural. The aerobic degradation pathway typically involves the oxidation of Furfural to 2-furoic acid, which is then activated to furoyl-CoA. Subsequent hydroxylation and ring cleavage lead to intermediates that enter the central carbon metabolism, such as the TCA cycle.[6][9][10] Under anaerobic conditions, some microbes reduce Furfural to the less toxic furfuryl alcohol.[9]
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of Furfural. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.[1][4]
3.1 Acid Hydrolysis
-
Objective: To evaluate the stability of Furfural in acidic conditions.
-
Protocol:
-
Prepare a solution of Furfural in 0.1 M hydrochloric acid.
-
Reflux the solution at 60-80°C for a specified period (e.g., 2 to 8 hours), with samples taken at intermediate time points.[3]
-
Cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
3.2 Base Hydrolysis
-
Objective: To assess the stability of Furfural in alkaline conditions.
-
Protocol:
-
Prepare a solution of Furfural in 0.1 M sodium hydroxide.
-
Store the solution at room temperature for a defined period (e.g., up to 24 hours), taking samples at various intervals. Due to Furfural's reactivity in alkaline media, elevated temperatures may not be necessary.
-
Neutralize the samples with 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
3.3 Oxidative Degradation
-
Objective: To determine the susceptibility of Furfural to oxidation.
-
Protocol:
-
Prepare a solution of Furfural and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Keep the solution at room temperature for a specified duration (e.g., up to 24 hours), with periodic sampling.
-
Quench the reaction if necessary (e.g., by adding a dilute solution of sodium bisulfite).
-
Dilute the samples to an appropriate concentration.
-
Analyze using HPLC.
-
3.4 Thermal Degradation
-
Objective: To evaluate the stability of Furfural in its solid state at elevated temperatures.
-
Protocol:
-
Place a known quantity of solid Furfural in a suitable container (e.g., a petri dish or vial).
-
Expose the sample to a high temperature (e.g., 80°C or higher, depending on the melting point) in a calibrated oven for a set period.[9]
-
At specified time points, remove samples, allow them to cool, and dissolve in a suitable solvent.
-
Dilute to the required concentration for analysis.
-
Analyze by HPLC.
-
3.5 Photolytic Degradation
-
Objective: To assess the impact of light exposure on the stability of Furfural.
-
Protocol:
-
Expose a solution of Furfural (in a photostable, transparent container) and a solid sample to a light source according to ICH Q1B guidelines.[2][11][12][13] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare the samples for analysis by dissolving and/or diluting them as needed.
-
Analyze both the exposed and dark control samples by HPLC.
-
Quantitative Data from Degradation Studies
The following tables summarize quantitative data on Furfural degradation under various stress conditions, compiled from multiple studies.
Table 1: Acid-Catalyzed Degradation of Furfural in Aqueous Solution
| Acid Catalyst | Furfural Conc. (mol/L) | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradation Products | Reference |
| Formic Acid (2% w/w) | 0.05 - 0.16 | 160 | - | - | Formic Acid, Humins | [11] |
| Formic Acid (30% w/w) | 0.05 - 0.16 | 200 | - | - | Formic Acid, Humins | [11] |
| Sulfuric Acid (0.025 M) | 0.1 | 160 | ~0.4 | ~20 | Resinification Products | [10] |
| Sulfuric Acid (0.025 M) | 0.1 | 180 | ~0.4 | ~40 | Resinification Products | [10] |
| Sulfuric Acid (0.025 M) | 0.1 | 200 | ~0.4 | ~60 | Resinification Products | [10] |
Table 2: Oxidative Degradation of Furfural
| Oxidizing Agent | Furfural Conc. | Temperature (°C) | Time (h) | Conversion (%) | Major Product(s) & Yield (%) | Reference |
| H₂O₂ (H₂O₂/Furfural = 7.5) | 4.6 wt% | 50 | 24 | ~100 | Maleic Acid (78%) | [7][14] |
| H₂O₂ (H₂O₂/Furfural = 4.4) | 4.6 wt% | 50 | 52 | ~100 | Maleic Acid (92%) | [7][14] |
| Air (15 bar) with Ag/TiO₂ | - | 25 | 3 | 96 | Furoic Acid (96%) | [15] |
| H₂O₂ with Niobia catalyst | - | 90 | 7 | 94 | Tartaric Acid (32%), 2(5H)-Furanone (24%), Succinic Acid (20%) | [16] |
Table 3: Photolytic Degradation of Furfural
| Light Source/Conditions | Furfural Conc. (mg/L) | pH | Time (min) | Degradation (%) | Key Observations | Reference |
| UV/Persulfate/TiO₂–ZnO | 10 | 3 | 15 | 96 | Degradation follows first-order kinetics. | - |
| UV/O₃ | 300 | - | 180 | ~100 | Synergistic effect of UV and ozone. | - |
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to separate and quantify Furfural from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
5.1 Recommended HPLC Method Parameters
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where Furfural and its key degradation products have significant absorbance (e.g., around 274-280 nm).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
5.2 Method Validation The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Specificity is particularly critical and is confirmed by demonstrating that the peaks for Furfural and its degradation products are well-resolved.
Conclusion
The stability of Furfural is a complex function of its environment. It is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, thermal, and photolytic conditions. Understanding these degradation pathways and having access to detailed protocols for stress testing are fundamental for developing stable formulations and ensuring the quality and safety of products containing Furfural. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to conduct comprehensive stability and degradation studies on Furfural.
References
- 1. Furfural as a low-volume, high-value asset from agricultural residues: A review on production, agricultural applications and environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
- 7. Aqueous-phase catalytic oxidation of furfural with H2O2: high yield of maleic acid by using titanium silicalite-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. revista.cnic.edu.cu [revista.cnic.edu.cu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iagim.org [iagim.org]
- 12. ikev.org [ikev.org]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01686B [pubs.rsc.org]
Spectroscopic Analysis of Furaline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of the hypothetical compound Furaline. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its characterization using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Furaline. Both ¹H and ¹³C NMR data have been acquired to provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Data
The ¹H NMR spectrum of Furaline, recorded in CDCl₃, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.73 | d | 1.6 |
| H-3 | 6.63 | dd | 3.6, 1.6 |
| H-4 | 7.30 | d | 3.6 |
| H-5 (aldehyde) | 9.66 | s | - |
Table 1: ¹H NMR Spectroscopic Data for Furaline.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of Furaline.
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 | 147.0 |
| C-3 | 112.5 |
| C-4 | 121.0 |
| C-5 (furan ring) | 152.8 |
| C=O (aldehyde) | 177.6 |
Table 2: ¹³C NMR Spectroscopic Data for Furaline.
Experimental Protocol: NMR Spectroscopy
A sample of Furaline (10 mg) was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard. The spectra were recorded on a 300 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 2048 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Furaline, aiding in its identification and structural elucidation.
Mass Spectrometry Data
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) was utilized for the analysis.[1][2]
| Ion | m/z (Observed) | Assignment |
| [M+H]⁺ | 97.028 | Protonated molecular ion |
| [M-CHO]⁺ | 69.033 | Fragment ion |
Table 3: High-Resolution Mass Spectrometry Data for Furaline.
Experimental Protocol: Mass Spectrometry
Furaline was introduced into the PTR-ToF-MS instrument via a heated inlet system. The drift tube was operated at a pressure of 2.2 mbar and a temperature of 60°C. The electric field strength (E/N) was maintained at 130 Td. The mass spectra were acquired over a mass range of m/z 20-200. Absolute photoionization cross sections can also be measured for quantitative analysis.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in Furaline based on the absorption of infrared radiation.
Infrared Spectroscopy Data
The FT-IR spectrum was recorded from a thin film of the neat liquid.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3140 | C-H stretch (aromatic) | Medium |
| 2830, 2740 | C-H stretch (aldehyde) | Medium |
| 1675 | C=O stretch (aldehyde) | Strong |
| 1572 | C=C stretch (aromatic) | Strong |
| 1482 | C-C stretch (aromatic) | Strong |
| 1215 | C-O stretch (in-plane) | Strong |
| 1024 | C-O bend (out-of-plane) | Medium |
Table 4: FT-IR Absorption Bands for Furaline.[4][5]
Experimental Protocol: Infrared Spectroscopy
A drop of neat Furaline was placed between two sodium chloride plates to form a thin film. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was subtracted from the sample spectrum. This can be continually monitored during growth and annealing using reflection-absorption infrared spectroscopy (RAIRS).[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within Furaline.
UV-Vis Spectroscopy Data
The UV-Vis spectrum was recorded in ethanol (B145695).
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| 274 | 15,000 | π → π |
| 397 | 2,500 | n → π |
Table 5: UV-Vis Absorption Data for Furaline.[7]
Experimental Protocol: UV-Vis Spectroscopy
A stock solution of Furaline was prepared in ethanol. Serial dilutions were made to obtain a concentration that gave an absorbance reading between 0.1 and 1.0. The spectrum was recorded using a double-beam UV-Vis spectrophotometer from 200 to 800 nm. A cuvette containing pure ethanol was used as the reference. The use of low UV-transparent mobile phases like acetonitrile (B52724) and water is recommended for detection below 230 nm.[7]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of Furaline.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway illustrating the inhibitory action of Furaline.
References
- 1. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]
- 2. EGUsphere - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS [egusphere.copernicus.org]
- 3. Absolute photoionization cross sections of furanic fuels: 2-ethylfuran, 2-acetylfuran and furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Furfural [webbook.nist.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. UV-Vis Spectrum of Trifluralin | SIELC Technologies [sielc.com]
An In-depth Technical Guide to Furaline and Related Compounds: Theoretical Studies and Computational Modeling
Disclaimer: Extensive searches for "Furaline" with the molecular formula C13H12N2O did not yield publicly available scientific literature detailing its theoretical studies, computational modeling, signaling pathways, or specific experimental protocols. The name "Furaline" has been associated with a fuel mixture, which is inconsistent with a pharmaceutical context. It is possible that "Furaline" is a compound in early-stage, proprietary research, and thus, its scientific data is not in the public domain.
This guide, therefore, presents comprehensive information on two well-documented compounds with similar names, Fluralaner and Furafylline , which may be of interest to researchers, scientists, and drug development professionals.
Part 1: Fluralaner
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class. It is known for its long-lasting efficacy in controlling fleas and ticks in veterinary medicine.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C22H17Cl2F6N3O3 | [1] |
| Molecular Weight | 556.29 g/mol | [1] |
| Pharmacokinetic Data | ||
| Plasma Half-life (t1/2) | 12 days | [2] |
| Time to Max Plasma Conc. | 1 day | [2] |
| Primary Route of Elimination | Excretion of unchanged drug in feces (~90%) | [2] |
Mechanism of Action
Fluralaner is a potent inhibitor of the arthropod nervous system. It acts as an antagonist on two specific ligand-gated chloride channels: the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA receptors) and the L-glutamate-gated chloride channels.[2] This dual antagonism leads to hyperexcitation, paralysis, and ultimately the death of the target parasites.
Experimental Protocols
Oral Administration for Pharmacokinetic Studies: A general protocol for oral administration of Fluralaner in dogs for pharmacokinetic analysis involves the following steps[3]:
-
Animal Selection: Healthy dogs of a specified breed and weight range are selected.
-
Dosing: Fluralaner is administered orally as a single dose, typically with food to enhance absorption. The dosage is calculated to achieve a minimum dose, for example, 25 mg/kg body weight.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 2 hours, 3 days, and then periodically up to 112 days).
-
Plasma Analysis: Plasma is separated from the blood samples, and Fluralaner concentrations are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), and elimination half-life (t1/2).
Part 2: Furafylline
Furafylline is a methylxanthine derivative that was developed as a long-acting alternative to theophylline (B1681296) for the treatment of asthma. It is a potent and selective inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C12H12N4O3 | [5] |
| Molecular Weight | 260.25 g/mol | [5] |
| IC50 for CYP1A2 | 0.07 µM | [4][6] |
Mechanism of Action
Furafylline's primary mechanism of action is the potent and selective inhibition of the human cytochrome P450 1A2 (CYP1A2) enzyme.[4] This enzyme is involved in the metabolism of various xenobiotics, including caffeine. The inhibition of CYP1A2 by Furafylline leads to decreased metabolism and, consequently, increased plasma concentrations of CYP1A2 substrates.[7]
Experimental Protocols
In Vitro Inhibition of CYP1A2: A representative protocol to determine the inhibitory effect of Furafylline on CYP1A2 activity in human liver microsomes is as follows[7]:
-
Microsome Preparation: Human liver microsomes are prepared and stored at -80°C.
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes, a phosphate (B84403) buffer (e.g., pH 7.4), a CYP1A2 probe substrate (e.g., phenacetin), and varying concentrations of Furafylline.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of metabolite formation at different Furafylline concentrations is used to calculate the IC50 value, which represents the concentration of Furafylline required to inhibit 50% of the CYP1A2 activity.
Part 3: Befuraline
Befuraline is a psychoactive drug of the piperazine (B1678402) class, developed in the 1970s. It exhibits stimulant and antidepressant properties.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C20H20N2O2 | [8] |
| Molecular Weight | 320.39 g/mol | [8] |
Mechanism of Action
The effects of Befuraline are attributed to its active metabolite, benzylpiperazine. While a detailed signaling pathway is not extensively documented in the public literature, its stimulant and antidepressant effects suggest modulation of monoaminergic systems (e.g., dopamine, serotonin, norepinephrine).
Synthesis
A one-step synthesis of Befuraline has been described[8]:
-
Reactants: Coumarilic acid (benzofuran-2-carboxylic acid) and benzylpiperazine (BzP).
-
Reaction: A one-step coupling reaction is performed between the two reactants.
-
Product: The reaction yields the amide product, Befuraline.
Due to the limited publicly available data, a detailed technical guide on the theoretical and computational aspects of Befuraline cannot be provided at this time.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. BRAVECTO® (fluralaner) Chews [dailymed.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Furafylline | C12H12N4O3 | CID 3433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Befuraline - Wikipedia [en.wikipedia.org]
Physical and chemical properties of Furaline
An In-depth Technical Guide to the Physical and Chemical Properties of Furfurylamine (B118560)
Disclaimer: The term "Furaline" is not a standard chemical identifier. This guide assumes the user is referring to Furfurylamine , a compound that contains both a furan (B31954) ring and an amine group, making "Furaline" a plausible, though non-standard, trivial name.
This technical guide provides a comprehensive overview of the physical and chemical properties of furfurylamine, intended for researchers, scientists, and drug development professionals. It includes key physicochemical data, detailed experimental protocols, and visualizations of relevant chemical processes.
Furfurylamine is a colorless to light yellow liquid with a distinct ammonia-like odor.[1][2][3][4] It is derived from furfural (B47365), which is produced from lignocellulosic biomass, making it a key bio-based chemical intermediate.[5]
Table 1: Chemical Identifiers for Furfurylamine
| Identifier | Value |
| IUPAC Name | (Furan-2-yl)methanamine[5][6] |
| Synonyms | 2-Aminomethylfuran, 2-Furanmethanamine, 2-Furylmethylamine[6][7][8] |
| CAS Number | 617-89-0[1][2][6][9] |
| Molecular Formula | C₅H₇NO[1][6][10] |
| Molecular Weight | 97.12 g/mol [1][5][6][7] |
| Chemical Structure |
Table 2: Physical and Chemical Properties of Furfurylamine
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][2][3] |
| Odor | Strong, fishy, ammonia-like[1][2] |
| Melting Point | -70 °C[1][2][9][11] |
| Boiling Point | 145-146 °C[1][2][9][10][11] |
| Density | 1.099 g/mL at 25 °C[1][2][9][11] |
| Vapor Pressure | 4 mm Hg at 20 °C[1][2][11] |
| Flash Point | 37 °C (116 °F)[1][2] |
| Water Solubility | Soluble/Miscible[1][2][4][9] |
| Solubility in other solvents | Soluble in ethanol, ether; Slightly soluble in Chloroform, Ethyl Acetate[1][2][4] |
| pKa | 9.12 ± 0.29 (Predicted)[1][2][3] |
| LogP | 0.37[1][2] |
| Refractive Index (n²⁰/D) | 1.490[1][2][11] |
Chemical Reactivity and Stability
Furfurylamine exhibits reactivity typical of a primary amine.[2][12] As a chemical base, it reacts exothermically with acids to form salts.[1][2][12] It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.[1][2][12] The compound is sensitive to air, absorbing carbon dioxide, and can deteriorate over time.[1][2][4][13] It is also a flammable liquid and poses a fire hazard when exposed to heat or flame.[1][2][12]
Experimental Protocols
This section details the methodologies for the synthesis of furfurylamine and for the determination of its key physicochemical properties.
Synthesis of Furfurylamine via Reductive Amination of Furfural
This protocol describes a common method for synthesizing furfurylamine from furfural.[14][15][16] The process involves two main steps: the formation of an intermediate oxime, followed by its reduction to the primary amine.
Materials:
-
Furfural
-
Hydroxylammonium chloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Zinc dust (Zn)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Zinc chloride (ZnCl₂)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (6M)
-
Cyclohexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Oxime Formation:
-
In a suitable reaction vessel, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).[16]
-
Slowly add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) to the mixture drop-wise while stirring.[16]
-
Continue stirring the resulting solution at room temperature for 3 hours to allow for the formation of furfuryloxime.[16]
-
Filter the mixture to collect the solid furfuryloxime.[16]
-
-
Reduction to Amine:
-
Prepare a stirred mixture of the synthesized furfuryloxime (2 g, 18 mmol), ammonium chloride (4.81 g, 90 mmol), and water (12 mL).[16]
-
Heat the mixture to 60 °C.[16]
-
Add zinc dust (8.24 g, 126 mmol) and zinc chloride (0.24 g, 3.6 mmol) to the heated mixture.[16]
-
Stir the reaction mixture for 15 minutes at 60 °C.[16]
-
Cool the mixture and filter to remove insoluble materials.[16]
-
-
Work-up and Isolation:
-
To the filtered mother liquid, add 6M sodium hydroxide solution (15 mL).[16]
-
Dry the combined organic extracts over anhydrous sodium sulfate.[1][17]
-
Filter to remove the drying agent.
-
Remove the solvent under vacuum to yield furfurylamine as a yellow liquid.[1][16][17] The purity can be assessed by NMR.[1][17]
-
Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of a liquid amine like furfurylamine in water.
Materials:
-
Furfurylamine
-
Deionized water
-
Test tubes
-
Vortex mixer
-
pH paper or pH meter
Procedure:
-
Add 5 drops of furfurylamine to a clean, dry test tube.[18]
-
Vigorously stir or vortex the mixture for 1-2 minutes.[18]
-
Allow the test tube to stand for 2-3 minutes.[18]
-
Visually inspect the solution for any phase separation, cloudiness, or undissolved droplets. A clear, homogeneous solution indicates solubility. Furfurylamine is reported to be miscible with water.[1][2]
-
Using a clean stirring rod, transfer a drop of the solution to a piece of pH paper to determine the approximate pH. An aqueous solution of furfurylamine is basic.[20] A pH of 11.6 has been reported for a 100 g/L solution.[1][2]
Determination of pKa (Potentiometric Titration)
This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa) of a basic compound like furfurylamine.
Materials:
-
Furfurylamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of furfurylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Fill a burette with the standardized HCl solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point from the graph (the midpoint of the steepest part of the curve).
-
The pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added) is equal to the pKa of the conjugate acid (R-NH₃⁺).
-
The pKa of the amine itself can be calculated using the equation: pKa + pKb = 14.
Visualizations
The following diagrams illustrate key processes related to furfurylamine.
Caption: Reductive amination pathway for furfurylamine synthesis.
References
- 1. Furfurylamine | 617-89-0 [chemicalbook.com]
- 2. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. microchem.fr [microchem.fr]
- 5. Furfurylamine (CAS 617-89-0)|High Purity [benchchem.com]
- 6. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 糠胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Furfurylamine - Wikipedia [en.wikipedia.org]
- 10. 617-89-0 CAS | FURFURYLAMINE | Laboratory Chemicals | Article No. 3893D [lobachemie.com]
- 11. High Purity Furfurylamine Manufacturer,Supplier,Exporter [dongaochem-metal.com]
- 12. FURFURYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. sctunisie.org [sctunisie.org]
- 17. Furfurylamine synthesis - chemicalbook [chemicalbook.com]
- 18. chemhaven.org [chemhaven.org]
- 19. moorparkcollege.edu [moorparkcollege.edu]
- 20. www1.udel.edu [www1.udel.edu]
Methodological & Application
Furaline synthesis protocol for laboratory scale
Based on the available information, "Furaline" is a commercial brand name for a veterinary medication containing the active pharmaceutical ingredient Fluralaner (B1663891) .[1][2][3][4] This document provides details on the synthesis of Fluralaner for a laboratory setting, intended for researchers, scientists, and drug development professionals.
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds.[5][6] It is primarily used in veterinary medicine to control flea and tick infestations in dogs and other animals.[1][3]
Application Notes
Fluralaner works by inhibiting the γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of insects and acarines.[6] This action leads to uncontrolled central nervous system activity and the death of the parasites.[6] Its key applications include:
-
Treatment and prevention of flea (Ctenocephalides felis) infestations.[3]
-
Control of various tick species such as Ixodes ricinus, Dermacentor reticulatus, and Rhipicephalus sanguineus.[3]
-
Management of flea allergy dermatitis (FAD).[3]
-
Treatment of demodicosis (Demodex canis) and sarcoptic mange.[3]
Fluralaner Synthesis Protocol Overview
The synthesis of Fluralaner (CAS No: 864731-61-3)[5] is a multi-step process involving the construction of its complex molecular structure. The protocols are typically detailed in patent literature. The following is a generalized protocol derived from publicly available documents, such as patent application US20250214950A1, which describes a method for its preparation.[6] The synthesis generally involves the coupling of key intermediates to form the final Fluralaner molecule.
A crucial step in many patented synthesis routes involves the reaction of an amidine intermediate with an acid chloride to form the final amide bond.
Key Intermediates and Reagents
| Compound Name | Molecular Formula | Role in Synthesis |
| 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid | C₁₈H₁₂Cl₂F₃NO₃ | Key Intermediate (Acid Moiety) |
| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C₄H₇F₃N₂O | Key Intermediate (Amine Moiety) |
| Activating/Coupling Agents (e.g., SOCl₂, Oxalyl chloride) | Varies | Used to convert the carboxylic acid to a more reactive species (e.g., an acid chloride) |
| Base (e.g., Triethylamine, Pyridine) | Varies | Acid scavenger in the coupling reaction |
| Organic Solvents (e.g., Dichloromethane (B109758), Toluene) | Varies | Reaction medium |
Experimental Protocol: Amide Coupling Step
This protocol outlines the final amide bond formation, a key step in the synthesis of Fluralaner.
-
Activation of Carboxylic Acid: The carboxylic acid intermediate (4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid) is dissolved in an anhydrous aprotic solvent such as dichloromethane or toluene.
-
An activating agent, such as oxalyl chloride or thionyl chloride, is added dropwise to the solution at a controlled temperature (typically 0-5 °C) to form the corresponding acid chloride. The reaction is stirred for 1-3 hours.
-
Coupling Reaction: In a separate reaction vessel, the amine intermediate (2-Amino-N-(2,2,2-trifluoroethyl)acetamide) is dissolved in an anhydrous solvent along with an organic base (e.g., triethylamine) to act as an acid scavenger.
-
The freshly prepared acid chloride solution from step 2 is added slowly to the amine solution at a low temperature (0-10 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified using a suitable technique, such as column chromatography or recrystallization, to yield pure Fluralaner.
Visualizations
Fluralaner Synthesis Workflow
Caption: Experimental workflow for the synthesis of Fluralaner.
Logical Relationship of Fluralaner's Mode of Action
Caption: Fluralaner's antagonistic effect on insect nerve channels.
References
- 1. pets-lifestyle.com [pets-lifestyle.com]
- 2. Furaline fluralaner tablets 112.5mg/250mg/500mg/1000mg for dogs - LoyalPetZone India [loyalpetzone.com]
- 3. vekocare.com [vekocare.com]
- 4. supertails.com [supertails.com]
- 5. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Furaline and Related Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaline and its derivatives are a class of heterocyclic organic compounds containing a furan (B31954) ring. These compounds are of significant interest in various fields, including pharmaceuticals, food science, and environmental analysis, due to their diverse biological activities and presence as process-derived contaminants. Accurate and sensitive quantification of furaline compounds is crucial for pharmacokinetic studies, quality control, and safety assessments.
This document provides detailed application notes and experimental protocols for the quantification of furan-containing compounds, with a specific focus on Fluralaner (B1663891), a widely used isoxazoline (B3343090) ectoparasiticide in veterinary medicine, as a representative example. The methodologies described herein are applicable to a broad range of furan derivatives and can be adapted to various matrices such as plasma, food, and environmental samples.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of furaline compounds. The choice of method depends on the specific analyte, the matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a robust and widely available technique suitable for the quantification of furan derivatives at moderate concentrations.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of furaline compounds in complex biological matrices.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with headspace sampling, is well-suited for the analysis of volatile furan derivatives in food and environmental samples.[8][9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Fluralaner, a representative furan-containing compound.
Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs (Oral Administration)
| Parameter | Value | Units | Reference |
| Cmax (fed) | 1549 | ng/mL | [12] |
| Cmax (fasted) | 713 | ng/mL | [12] |
| Tmax (fed) | 1 | day | [12] |
| Tmax (fasted) | 1 | day | [12] |
| AUC0-91d (fed) | 33861 | dayng/mL | [12] |
| AUC0-91d (fasted) | 15463 | dayng/mL | [12] |
| Half-life (T1/2) | 11 - 13 | days | [13] |
Table 2: Pharmacokinetic Parameters of Fluralaner in Koalas (Topical Administration)
| Parameter | Average Value | Units | Reference |
| Cmax | 66.4 | ng/mL | [14] |
| Tmax | 2.71 | days | [14] |
| AUC | 1270.87 | day*ng/ml | [14] |
| T1/2 | 30.91 | days | [14] |
| MRT | 27.38 | days | [14] |
Table 3: Method Validation Parameters for Furan Analysis by GC-MS
| Parameter | Value Range | Units | Reference |
| Limit of Detection (LOD) | 0.2 - 0.9 | ng/g | [15] |
| Limit of Quantitation (LOQ) | 0.6 - 2.9 | ng/g | [15] |
| Recoveries | 89.4 - 108 | % | [15] |
| Relative Standard Deviation (RSD) | 3.3 - 17.3 | % | [15] |
Experimental Protocols
Protocol 1: Quantification of Fluralaner in Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of Fluralaner in biological matrices.[12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., deuterated Fluralaner).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: AB Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Fluralaner: Q1 554.0 -> Q3 534.0
-
Internal Standard (d4-Fluralaner): Q1 558.0 -> Q3 538.0
-
-
Data Analysis: Use appropriate software to integrate peak areas and calculate concentrations based on a standard curve.
Protocol 2: Quantification of Furan Derivatives in Food Matrices by HPLC-UV
This protocol is a general method adaptable for various furan derivatives in food samples.[3][16]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 5 g of the food sample.
-
For oily samples, perform a liquid-liquid extraction with a suitable solvent like acetonitrile. For aqueous samples, a direct injection after filtration may be possible.
-
Mix 5 g of the homogenized sample with 10 mL of acetonitrile and vortex for 5 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Collect the acetonitrile (upper) layer.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
-
HPLC System: Shimadzu LC-20AD or equivalent
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 246 nm (or the λmax of the specific furan derivative)
-
Data Analysis: Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: General workflow for the quantification of Furaline compounds.
Caption: Proposed signaling pathway for isoxazoline ectoparasiticides.
References
- 1. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nitrofurantoin, furazolidone and furaltadone in milk by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of food on the pharmacokinetics of oral fluralaner in dogs - Vetsmart Bulário [vetsmart.com.br]
- 13. Frontiers | Fecal elimination of fluralaner in different carnivore species after oral administration [frontiersin.org]
- 14. Pharmacokinetics and safety of topical fluralaner in koalas (Phascolarctos cinereus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-laboratory validation of a method for the determination of furan in foods by using static headspace sampling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. irjpms.com [irjpms.com]
Application Notes and Protocols: The Versatility of the Furan Ring in Organic Synthesis
A Note on Terminology: The term "Furaline" is not widely recognized as a standard chemical nomenclature in organic synthesis literature. Initial searches suggest it may be a less common name for a specific molecule with limited publicly available synthetic data, a trade name for a veterinary pharmaceutical, or a potential misspelling of "furan" or a furan (B31954) derivative. This document will focus on the broad and significant applications of the furan ring system and its key derivatives in organic synthesis, a topic of substantial interest to researchers, scientists, and drug development professionals.
Furan and its derivatives are a class of heterocyclic organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique electronic properties and reactivity make them valuable intermediates in a variety of organic transformations.[3] This document provides an overview of their applications, including key experimental protocols and reaction data.
Furan Derivatives as Key Building Blocks
The furan nucleus is a common scaffold in numerous natural products and biologically active compounds. Simple furan derivatives, often derived from biomass, are valuable starting materials for more complex targets.[4][5]
1.1. Furfural (B47365): A Versatile Platform Chemical
Furfural, an aldehyde derived from the acid-catalyzed dehydration of pentose (B10789219) sugars, is a cornerstone of furan chemistry.[2][4][6] Its aldehyde functionality allows for a wide range of transformations, making it a key precursor to various useful chemicals.[6]
Table 1: Selected Applications of Furfural in Organic Synthesis
| Product Derivative | Reagents and Conditions | Application/Significance | Typical Yield |
| Furfuryl Alcohol | Catalytic hydrogenation (e.g., Ni, Cu catalysts) | Solvent, precursor to resins and other furan derivatives.[1] | >95% |
| 2-(2-Nitrovinyl) furan | Nitromethane, basic medium | Antimicrobial agent, intermediate for further synthesis.[6] | Good |
| Furoic Acid | Oxidation (e.g., with potassium dichromate) | Pharmaceutical intermediate.[7] | High |
| Chalcones | Condensation with acetophenones in basic medium | Antifungal agents, wood protectors.[6] | Variable |
1.2. 5-Hydroxymethylfurfural (HMF)
Derived from the dehydration of hexose (B10828440) sugars like fructose, 5-Hydroxymethylfurfural (HMF) is another critical biomass-derived platform chemical.[4] It contains both an aldehyde and a hydroxyl group, offering multiple points for chemical modification.
Table 2: Key Transformations of 5-Hydroxymethylfurfural (HMF)
| Product | Reagents and Conditions | Application/Significance | Typical Yield |
| 2,5-Furandicarboxylic acid (FDCA) | Catalytic oxidation | Monomer for bio-based polymers (e.g., PEF).[2] | >90% |
| 2,5-Bis(aminomethyl)furan (B21128) | Reductive amination | Precursor for polyamides and other polymers.[8] | High |
| 5-(Aminomethyl)-2-furanmethanol (AMF) | Reductive amination with aqueous ammonia (B1221849) over Ni/SBA-15 catalyst | Intermediate in medicinal chemistry for diuretics and antihypertensive drugs.[9] | Up to 94.7% |
Key Synthetic Transformations and Protocols
Furan derivatives participate in a wide range of organic reactions, including cycloadditions, electrophilic substitutions, and ring-opening/rearrangement reactions.
Diels-Alder Reaction
Furan can act as a diene in [4+2] cycloaddition reactions, providing a powerful method for the synthesis of complex polycyclic systems. The resulting oxabicyclic adducts can be further transformed into a variety of carbocyclic and heterocyclic structures.
Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride (B1165640)
Objective: To synthesize the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
Furan (freshly distilled)
-
Maleic anhydride
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of freshly distilled furan (1.2 eq) in anhydrous diethyl ether to the cooled maleic anhydride solution with stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 24 hours.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: 80-90%.
Diagram 1: Diels-Alder Reaction of Furan
Caption: A schematic of the Diels-Alder reaction between furan and maleic anhydride.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds through acid-catalyzed cyclization and dehydration.[2]
Diagram 2: General Workflow for Paal-Knorr Furan Synthesis
Caption: Workflow for the Paal-Knorr synthesis of substituted furans.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran (B142691) from Hexane-2,5-dione
Objective: To prepare 2,5-dimethylfuran via the Paal-Knorr synthesis.
Materials:
-
Hexane-2,5-dione
-
Zinc chloride (anhydrous) or concentrated sulfuric acid
Procedure:
-
Place hexane-2,5-dione (1.0 eq) in a distillation apparatus.
-
Add a catalytic amount of anhydrous zinc chloride or a few drops of concentrated sulfuric acid.
-
Heat the mixture gently. The product, 2,5-dimethylfuran, will distill as it is formed.
-
Collect the distillate, which can be further purified by redistillation.
Expected Yield: >85%.
Reductive Amination for the Synthesis of Furfurylamine (B118560) Derivatives
Reductive amination is a crucial method for converting furan-based aldehydes and ketones into valuable amines. Furfurylamine and its derivatives are important intermediates in the pharmaceutical and agrochemical industries.[10][11]
Table 3: Catalytic Systems for Reductive Amination of Furan Derivatives
| Substrate | Amine Source | Catalyst | Product | Yield | Reference |
| Furfural | Ammonia (NH3) | Raney® Ni | Furfurylamine | 78.8% | [11] |
| Furfuryl Alcohol | Ammonia (NH3) | Raney® Ni | Furfurylamine | 78% | [11] |
| 5-Hydroxymethylfurfural (HMF) | Aqueous Ammonia | Ni/SBA-15 | 5-(Aminomethyl)-2-furanmethanol (AMF) | 94.7% | [9] |
Diagram 3: Reductive Amination Pathway
Caption: General pathway for the synthesis of furfurylamine from furfural.
Applications in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a variety of drugs with diverse therapeutic actions.[7][12]
-
Nitrofurans: Derivatives like nitrofurantoin (B1679001) and furazolidone (B1674277) are antibacterial agents.[7][12] Their mechanism is believed to involve the enzymatic reduction of the nitro group to generate reactive species that damage bacterial DNA.[12]
-
Ranitidine: This H2 receptor antagonist, formerly used to treat stomach ulcers, contains a furan ring.
-
Diuretics: Furosemide, a potent loop diuretic, features a furfurylamine moiety.
The synthesis of these complex molecules often relies on the functionalization of a pre-formed furan ring or the construction of the furan ring as a key step in the synthetic sequence.
Conclusion
While the term "Furaline" is not standard, the chemistry of furan and its derivatives is a rich and expanding field. Driven by the availability of biomass-derived starting materials like furfural and HMF, furan chemistry is at the forefront of sustainable organic synthesis.[5] The versatility of the furan ring in cycloadditions, substitutions, and as a stable scaffold for functionalization ensures its continued importance for researchers in organic synthesis and drug development.
References
- 1. Applications of furan and its derivative | PPTX [slideshare.net]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 8. KR101815518B1 - Preparation of 2,5-bis(aminomethyl)furan from 2,5-diformylfuran - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Furfurylamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Furaline as a catalyst in chemical reactions
As "Furaline" is a propellant and not a catalyst, this document focuses on the catalytic applications of its primary component, furfuryl alcohol, and its precursor, furfural (B47365). These furan (B31954) derivatives are versatile platform molecules in chemical synthesis, offering pathways to a wide range of valuable compounds, including intermediates for the pharmaceutical industry.
Application Notes
1. Catalytic Hydrogenation of Furfural to Furfuryl Alcohol
The selective hydrogenation of furfural to furfuryl alcohol is a cornerstone of furan chemistry. Furfuryl alcohol serves as a key intermediate in the synthesis of resins, solvents, and fine chemicals. The reaction involves the reduction of the aldehyde group of furfural while preserving the furan ring. A variety of catalytic systems, including both noble and non-noble metals, have been developed for this transformation. Non-noble metal catalysts, such as copper-based systems, are often preferred for industrial applications due to their lower cost.
2. Catalytic Oxidation of Furfural to Furoic Acid
Furoic acid is a valuable building block in the pharmaceutical and agrochemical industries.[1] It can be synthesized through the selective oxidation of furfural. The reaction requires careful control to prevent over-oxidation and ring-opening byproducts. Various oxidizing agents and catalytic systems have been employed, including heterogeneous catalysts that offer advantages in terms of separation and reusability. A sustainable method involves the use of hydrogen peroxide as an oxidant, assisted by a base like an amine.[2]
3. Catalytic Reductive Amination of Furfural to Furfurylamine (B118560)
Furfurylamine is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[3] It is produced via the reductive amination of furfural, which involves the reaction of furfural with ammonia (B1221849) in the presence of a catalyst and a reducing agent. This one-pot synthesis is an efficient method to introduce a nitrogen-containing functional group.[4][5] Catalysts for this reaction are often based on noble metals like rhodium or palladium, although research into more cost-effective non-noble metal catalysts is ongoing.[3][6]
4. Catalytic Conversion of Furfuryl Alcohol to Alkyl Levulinates
Alkyl levulinates are considered green solvents and fuel additives. They are synthesized from the alcoholysis of furfuryl alcohol in the presence of an acid catalyst.[7][8] This reaction involves the ring-opening and rearrangement of the furan ring. Solid acid catalysts, such as zeolites and ion-exchange resins, are particularly attractive for this process due to their ease of separation and potential for reuse.[1]
Quantitative Data
Table 1: Catalytic Hydrogenation of Furfural to Furfuryl Alcohol
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) | Reference |
|---|---|---|---|---|---|---|
| γ-Fe₂O₃@HAP | 160 | N/A (Transfer Hydrogenation) | 4 | 96.2 | 91.7 | [9] |
| Cu/SBA-15 | Not Specified | Not Specified | Not Specified | Not Specified | 52 | [10] |
| Cu-Co/SBA-15 | Not Specified | Not Specified | Not Specified | Not Specified | ~80 | [10] |
| Pd/Al₂O₃ | 25 | 60 | Not Specified | Quantitative | Selective to THFOL |[11] |
Table 2: Catalytic Reductive Amination of Furfural to Furfurylamine
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Rh/Al₂O₃ | 80 | Not Specified | 2 | Not Specified | ~92 | [5] |
| Raney Ni | 130 | 20 | 3 | 100 | 96.3 | [3] |
| Ru-PVP/HAP | 100 | 2.5 | Not Specified | Not Specified | 60 |[6] |
Table 3: Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate
| Catalyst | Temperature (°C) | Time (h) | Furfuryl Alcohol Conversion (%) | Ethyl Levulinate Yield (%) | Reference |
|---|---|---|---|---|---|
| Purolite CT151 | Reflux | 5 | Not Specified | up to 63 | [7] |
| TUD-1 | 120 | 4 | Not Specified | 87.8 | [12] |
| UCC-S-Fe | 200 | 5 | Not Specified | 97.8 | [8][13] |
| Acidic Resins | Not Specified | Not Specified | Not Specified | Effective |[1] |
Table 4: Catalytic Oxidation of Furfural to Furoic Acid
| Oxidant | Catalyst/Promoter | Temperature (°C) | Time (h) | Furfural Reacted (%) | Furoic Acid Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| H₂O₂ | Triethylamine (B128534) | 40-60 | 4-8 | 90 | 100 | [14] |
| H₂O | Ru-Acr(iPr) (6) | 150 | 68 | Not Specified | 77 (isolated yield) |[15] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol [9]
-
Materials: Furfural, iso-propanol (hydrogen donor), γ-Fe₂O₃@HAP catalyst.
-
Procedure:
-
In a reaction vessel, combine furfural and the γ-Fe₂O₃@HAP catalyst in iso-propanol.
-
Heat the mixture to 160 °C and stir for 4 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
The product, furfuryl alcohol, can be purified from the solution by distillation.
-
Protocol 2: Reductive Amination of Furfural to Furfurylamine [3]
-
Materials: Furfural, ammonia, Raney Ni catalyst, 1,4-dioxane (B91453) (solvent), hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, place furfural, Raney Ni catalyst, and 1,4-dioxane.
-
Add ammonia to achieve a furfural to ammonia molar ratio of 1:2.
-
Pressurize the reactor with hydrogen gas to 2.0 MPa.
-
Heat the mixture to 130 °C and stir for 3 hours.
-
After the reaction, cool the autoclave, and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
The product, furfurylamine, can be isolated and purified by distillation.
-
Protocol 3: Synthesis of Alkyl Levulinates from Furfuryl Alcohol [7]
-
Materials: Furfuryl alcohol, desired alcohol (e.g., ethanol, methanol), Purolite CT151 catalyst.
-
Procedure:
-
In a round bottom flask equipped with a condenser, dissolve furfuryl alcohol (1.0 g, 10.2 mmol) in 20 mL of the corresponding alcohol.
-
Add Purolite CT151 (0.5 g, 50% wt.) to the solution.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Cool the reaction to room temperature and filter the mixture through a layer of basic alumina, washing with a minimal amount of acetone.
-
The solvent can be removed under reduced pressure, and the resulting alkyl levulinate can be purified by distillation.
-
Protocol 4: Oxidation of Furfural to Furoic Acid [14]
-
Materials: Furfural, concentrated hydrogen peroxide, triethylamine.
-
Procedure:
-
In a reaction vessel, place furfural and triethylamine (at least 0.8 moles per mole of furfural).
-
Heat the mixture to 40-60 °C.
-
Gradually add concentrated hydrogen peroxide to the mixture over a period of 4-8 hours while maintaining the temperature.
-
After the addition is complete, continue stirring for a designated period.
-
Upon completion, the reaction mixture can be worked up by basification followed by acidification to precipitate the furoic acid.
-
The solid furoic acid is then filtered and dried.
-
Diagrams
Caption: Key catalytic transformations of furfural and furfuryl alcohol.
Caption: A generalized workflow for heterogeneous catalytic reactions.
References
- 1. Conversion of furfuryl alcohol into ethyl levulinate using solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 3. sandermanpub.net [sandermanpub.net]
- 4. sctunisie.org [sctunisie.org]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl Levulinate Synthesis from Levulinic Acid and Furfuryl Alcohol by Using Modified Carbon Cryogel | Chemical Engineering Transactions [cetjournal.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GB2188927A - Oxidation of furfural to 2-furoic acid - Google Patents [patents.google.com]
- 15. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Furan-Based Polymers for Energy Storage
Topic: Investigating Furan-Based Polymers as Precursors for High-Performance Carbon Electrode Materials in Energy Storage Devices
Audience: Researchers, scientists, and materials development professionals.
Introduction
The search for advanced energy storage solutions has led to significant research into sustainable and high-performance electrode materials. Furan-based polymers, derived from biomass sources like furfural, have emerged as promising precursors for creating structured carbon materials. One such polymer, poly(furfuryl alcohol) (PFA), can be synthesized and then carbonized to produce carbons with high surface area and tailored porosity, making them ideal candidates for supercapacitor and battery electrodes.
These application notes provide a comprehensive overview of the synthesis, characterization, and electrochemical evaluation of PFA-derived carbons for energy storage applications. The protocols detailed below are based on established methodologies in the field and are intended to serve as a guide for researchers.
Quantitative Data Summary
The performance of PFA-derived carbon electrodes can vary based on synthesis conditions, activation methods, and the specific electrolyte used. The following table summarizes typical quantitative data for PFA-derived carbons when used as supercapacitor electrodes.
| Parameter | Value | Conditions |
| Specific Capacitance | 150 - 350 F/g | Aqueous electrolytes (e.g., 6M KOH) |
| 100 - 200 F/g | Organic electrolytes (e.g., 1M TEABF4 in ACN) | |
| Energy Density | 5 - 15 Wh/kg | Aqueous electrolytes |
| 20 - 40 Wh/kg | Organic electrolytes | |
| Power Density | 1,000 - 10,000 W/kg | Dependent on electrode thickness and electrolyte |
| Cycling Stability | >95% capacitance retention | Over 10,000 cycles |
| Surface Area (BET) | 800 - 2500 m²/g | Post-carbonization and activation |
| Pore Volume | 0.5 - 1.5 cm³/g |
Experimental Protocols
Synthesis of Poly(furfuryl alcohol) (PFA)
Objective: To synthesize PFA from furfuryl alcohol via acid-catalyzed polymerization.
Materials:
-
Furfuryl alcohol (freshly distilled)
-
Oxalic acid (catalyst)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
Procedure:
-
Set up the reaction flask with the reflux condenser and inert gas inlet.
-
Add furfuryl alcohol to the flask.
-
Prepare a 0.1 M solution of oxalic acid in deionized water.
-
Add the oxalic acid solution to the furfuryl alcohol (typically a 1:100 molar ratio of acid to monomer).
-
Heat the mixture to 80-100 °C with continuous stirring under an inert atmosphere.
-
Maintain the reaction for 2-4 hours. The viscosity of the mixture will increase as polymerization proceeds.
-
Stop the reaction when the desired viscosity is reached. The resulting product is a dark, viscous PFA resin.
-
Wash the resin with deionized water to remove any remaining catalyst and unreacted monomer.
-
Dry the PFA resin in a vacuum oven at 60 °C overnight.
Carbonization and Activation of PFA
Objective: To convert the synthesized PFA into a high-surface-area porous carbon material.
Materials:
-
Dried PFA resin
-
Tube furnace with temperature controller
-
Quartz or ceramic tube
-
Inert gas (Nitrogen or Argon)
-
Activating agent (e.g., KOH, ZnCl₂)
Procedure:
-
Place the dried PFA resin in a ceramic boat inside the tube furnace.
-
Purge the furnace with an inert gas for at least 30 minutes to remove oxygen.
-
Heat the furnace to a carbonization temperature of 600-900 °C at a heating rate of 5 °C/min under a continuous inert gas flow.
-
Hold at the target temperature for 1-2 hours.
-
Cool the furnace down to room temperature under the inert gas flow. The resulting material is a carbonized PFA (C-PFA).
-
For activation, mix the C-PFA with an activating agent (e.g., KOH in a 1:4 mass ratio) in a mortar and pestle.
-
Place the mixture in the tube furnace and heat to 700-900 °C under an inert atmosphere for 1-2 hours.
-
After cooling, wash the activated carbon thoroughly with hydrochloric acid (to remove inorganic salts) and then with deionized water until the pH is neutral.
-
Dry the final activated carbon powder in a vacuum oven at 120 °C for 12 hours.
Electrochemical Characterization
Objective: To evaluate the performance of the PFA-derived carbon as a supercapacitor electrode.
Materials:
-
PFA-derived activated carbon (active material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or carbon paper (current collector)
-
Electrolyte (e.g., 6M KOH or 1M TEABF4 in acetonitrile)
-
Coin cell components (or three-electrode cell setup)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Prepare a slurry by mixing the PFA-derived carbon, carbon black, and PVDF in a mass ratio of 80:10:10 in NMP solvent.
-
Stir the slurry overnight to ensure homogeneity.
-
Coat the slurry onto the current collector.
-
Dry the coated electrodes in a vacuum oven at 80-120 °C for 12 hours.
-
Press the electrodes to ensure good contact and uniform thickness.
-
-
Cell Assembly:
-
Assemble a symmetric two-electrode coin cell (CR2032) in a glovebox, using two identical electrodes separated by a separator soaked in the electrolyte.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the electrolyte.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and ion diffusion characteristics.
-
Visualizations
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Furaline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Furaline using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Introduction
Furaline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₂N₂O. Accurate and reliable quantitative analysis is essential for research, quality control, and stability testing of this molecule. High-Performance Liquid Chromatography (HPLC) is a precise and versatile analytical technique widely used for the separation, identification, and quantification of individual components in complex mixtures.[1][2]
This application note details a robust RP-HPLC method developed for the determination of Furaline. The method utilizes a C18 stationary phase, which is suitable for the retention of moderately non-polar compounds like Furaline, and a gradient mobile phase of acetonitrile (B52724) and water to ensure optimal separation and peak shape.[3][4]
Experimental
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5][6]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standards: Furaline reference standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Detailed Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade acetonitrile. Mix thoroughly.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to remove dissolved gases, which can cause baseline instability.[2]
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Furaline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing Furaline and dissolve it in a known volume of the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1][7]
-
Transfer the filtered sample into an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of Furaline.
Method Validation and Performance
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from excipients or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | Method performance should remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temperature ±5°C). |
Quantification
The concentration of Furaline in a sample is determined by creating a calibration curve.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Plot the peak area of Furaline against the corresponding concentration for each standard.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Inject the prepared sample solution.
-
Using the peak area obtained from the sample chromatogram, calculate the concentration of Furaline in the sample using the regression equation.
Logical Flow for Quantification
Caption: Logical process for quantitative analysis of Furaline.
Note: This application note provides a starting point for method development. The proposed method may require further optimization for specific sample matrices or analytical requirements.
References
- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 2. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. drawellanalytical.com [drawellanalytical.com]
Application Note: Quantitative Analysis of Furaline using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a comprehensive protocol for the quantitative analysis of Furaline, a compound of interest in various research and development sectors. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. The described protocol is applicable for the analysis of Furaline in diverse matrices, such as environmental and agricultural samples. This document provides detailed procedures for sample preparation, instrumental analysis, and data processing to ensure reliable and reproducible results.
Data Presentation
Quantitative data derived from method validation studies are summarized below. These tables provide key performance metrics of the analytical method.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Unit |
| Limit of Detection (LOD) | 0.3 | ng/mL |
| Limit of Quantification (LOQ) | 0.9 | ng/mL |
Table 2: Linearity and Recovery
| Analyte | Linearity Range (mg/L) | Regression Coefficient (r²) | Recovery (%) |
| Furaline | 0.12 - 16 | 0.9999 | 77 - 107 |
Experimental Protocols
A detailed methodology for the analysis of Furaline is provided below, encompassing sample preparation and GC-MS instrumental parameters.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices.[1]
Materials:
-
Homogenized sample (e.g., soil, plant material)
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 10-15 mL of acetonitrile to the tube.[1]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.[1]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]
-
Immediately cap and shake vigorously for 1 minute to induce phase separation.[1]
-
Centrifuge the tube at ≥3000 x g for 5 minutes.[1]
-
Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄ per mL of extract.[1]
-
Vortex the d-SPE tube for 30 seconds.[1]
-
Centrifuge at high speed for 2 minutes.[1]
-
The resulting supernatant is ready for GC-MS analysis.[1]
GC-MS Instrumentation and Parameters
Instrumentation:
-
A gas chromatograph equipped with a Mass Spectrometer (MS) detector.[1]
Table 3: GC-MS Operating Conditions
| Parameter | Condition |
| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless injection |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes. Ramp at 25°C/min to 150°C. Ramp at 3°C/min to 200°C. Ramp at 8°C/min to 280°C, hold for 10 minutes. |
| MS Scan Range | 40-200 m/z |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the Furaline analysis protocol, from sample collection to data analysis.
References
Application Notes and Protocols for the Purification of Furfural and its Derivatives
Disclaimer: The term "Furaline" did not yield specific results in the conducted literature search. The following application notes and protocols are based on established purification techniques for Furfural (B47365) and its derivatives, which are chemically similar compounds. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction to Purification of Furfural Derivatives
Furfural and its derivatives are important platform chemicals derived from biomass. Their purification is a critical step in obtaining high-purity compounds for various applications, including pharmaceuticals and fine chemicals. Common impurities in crude furfural mixtures include unreacted starting materials, by-products from synthesis, and residual solvents. The choice of purification technique depends on the scale of operation, the nature of the impurities, and the desired final purity. This document outlines key purification methods, including liquid chromatography and activated carbon treatment.
Liquid Chromatography for Furfural Derivative Purification
Liquid chromatography is a highly effective method for separating and purifying furfural derivatives, especially when high purity is required. It offers the advantage of operating at low temperatures, which prevents the thermal degradation of the target compounds.[1]
Key Principles
This method involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For furfural derivatives, a silicate-based material is often used as the stationary phase, with an organic acid-containing mobile phase.[1]
Experimental Protocol: Column Chromatography
This protocol describes a general procedure for the purification of a furfural derivative from a reaction mixture using column chromatography.
Materials:
-
Crude furfural derivative mixture
-
Silica (B1680970) gel (or other suitable silicate-based material) as the stationary phase
-
Toluene (B28343) (or other suitable non-polar solvent)
-
Acetic acid (or other suitable organic acid)
-
Glass chromatography column
-
Collection flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in toluene. Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude furfural derivative mixture in a minimal amount of toluene. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of toluene.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the concentration of acetic acid in toluene. A gradient of 15% to 45% (v/v) acetic acid in toluene can be effective for separating components.[2]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate and visualize the spots under a UV lamp to identify the fractions containing the purified product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified furfural derivative.
Data Presentation: Liquid Chromatography Performance
| Parameter | Value | Reference |
| Stationary Phase | Silicate-based material | [1] |
| Mobile Phase | Organic acid in an organic solvent (e.g., Acetic Acid in Toluene) | [1][2] |
| Elution Mode | Gradient (e.g., 15% to 45% v/v Acetic Acid in Toluene) | [2] |
| Flow Rate | 15.1 ± 0.1 mL/min | [2] |
| Temperature | 17 to 40°C (Room Temperature) | [1] |
| Recovery of Vanillin | 98.5 ± 2.0% | [2] |
| Recovery of p-Hydroxybenzaldehyde | 91.1 ± 1.3% | [2] |
Experimental Workflow: Column Chromatography
Caption: Workflow for the purification of furfural derivatives using column chromatography.
Activated Carbon Treatment for Decolorization and Impurity Removal
Activated carbon is a highly effective adsorbent used for removing colored impurities, by-products, and other trace organic contaminants from chemical and pharmaceutical products.[3][4]
Key Principles
The porous structure of activated carbon provides a large surface area for the adsorption of a wide range of organic molecules. This makes it an excellent choice for a polishing step in the purification process.[3]
Experimental Protocol: Activated Carbon Treatment
This protocol describes a general procedure for the decolorization and removal of impurities from a solution containing a furfural derivative.
Materials:
-
Crude furfural derivative solution
-
Powdered or Granular Activated Carbon (high purity, acid-washed grades are recommended for acidic or specialty applications)[3][4]
-
Beaker or flask
-
Stirring apparatus (e.g., magnetic stirrer)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation: Place the crude furfural derivative solution into a beaker or flask.
-
Addition of Activated Carbon: Add a predetermined amount of activated carbon to the solution. The optimal amount will depend on the level of impurities and should be determined experimentally (typically 1-5% w/v).
-
Adsorption: Stir the mixture vigorously for a set period (e.g., 30-60 minutes) at a controlled temperature. The optimal time and temperature may need to be determined for specific applications.
-
Filtration: Separate the activated carbon from the solution by filtration. Ensure that all carbon particles are removed. A second filtration step may be necessary.
-
Product Recovery: The filtrate is the purified solution. The solvent can be removed if the solid product is desired.
Data Presentation: Activated Carbon Treatment Parameters
| Parameter | Recommendation | Rationale | Reference |
| Type of Activated Carbon | High purity, acid-washed granular or powdered | To prevent leaching of impurities from the carbon itself, especially in acidic conditions. | [3][4] |
| Dosage | 1-5% (w/v) - application dependent | To provide sufficient surface area for adsorption without excessive product loss. | General Practice |
| Contact Time | 30-60 minutes - application dependent | To allow for equilibrium of adsorption to be reached. | General Practice |
| Temperature | Room temperature to slightly elevated | To balance adsorption kinetics and potential for side reactions. | General Practice |
Experimental Workflow: Activated Carbon Treatment
Caption: Workflow for the purification of furfural derivative solutions using activated carbon.
Best Practices and Considerations
-
Method Selection: The choice of purification method will depend on the specific impurities present and the required purity of the final product. A combination of methods, such as activated carbon treatment followed by chromatography, may be necessary.
-
Process Optimization: For all methods, it is crucial to optimize parameters such as solvent composition, temperature, flow rate (for chromatography), and activated carbon dosage to achieve the best separation and yield.
-
Analytical Monitoring: Use analytical techniques such as TLC, HPLC, or GC to monitor the purity of the fractions and the final product.
-
Safety: Always handle solvents and chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Application Notes and Protocols for Studying the Hypergolic Ignition of Furaline (assumed to be Furfuryl Alcohol)
DISCLAIMER: The user-specified term "Furaline" did not yield specific results in scientific literature for a hypergolic fuel. Based on the chemical similarity of the name and available literature on furan-based hypergolic fuels, this document will proceed under the assumption that "Furaline" refers to Furfuryl Alcohol . This is a critical assumption, and experimental verification is paramount. Furfuryl alcohol is a known hypergolic agent with certain oxidizers, particularly fuming nitric acid.
Application Notes
Introduction:
Furfuryl alcohol, a renewable biomass-derived chemical, exhibits hypergolic properties when brought into contact with strong oxidizing agents like fuming nitric acid.[1] This spontaneous ignition is characterized by a rapid, exothermic reaction, making it a subject of interest for "green" propellant research and other applications requiring rapid and reliable chemical ignition. The study of its hypergolicity involves precise measurement of ignition delay (IDT), characterization of the pre-ignition and combustion phases, and ensuring rigorous safety protocols.
Reaction Pathway and Signaling:
The hypergolic ignition of furfuryl alcohol with fuming nitric acid is understood to be a multi-step process. Initially, the strong acidity of the nitric acid catalyzes the polymerization of furfuryl alcohol.[2] This initial reaction is exothermic and raises the temperature of the mixture. The heat generated from this polymerization, combined with the strong oxidizing nature of the fuming nitric acid, leads to the in-situ carbonization and rapid oxidation of the poly(furfuryl alcohol), resulting in ignition.[2] The temperature during this process can escalate to nearly 300°C within 30 seconds.[2]
There is evidence suggesting a significant difference in reactivity based on the composition of the nitric acid. While furfuryl alcohol is reported to be hypergolic with Red Fuming Nitric Acid (RFNA), some studies indicate it may not be hypergolic with White Fuming Nitric Acid (WFNA) alone, but can enhance the hypergolic properties of other fuels when used in blends.[1][3] This highlights the critical role of the oxidizer's composition, particularly the concentration of nitrogen dioxide (NO₂), in the ignition process.
Experimental Overview:
The primary method for investigating the hypergolic ignition of liquid propellants at the laboratory scale is the drop test . This test involves releasing a single drop of one propellant (typically the oxidizer) from a controlled height onto a small pool of the other propellant (the fuel). The entire event is recorded with high-speed and infrared cameras to determine the ignition delay and observe the physical and thermal characteristics of the pre-ignition and ignition phases.
Experimental Protocols
2.1. Drop Test for Ignition Delay Measurement
Objective: To determine the ignition delay time (IDT) of furfuryl alcohol with fuming nitric acid.
Materials:
-
Furfuryl Alcohol (≥98% purity)
-
White Fuming Nitric Acid (WFNA) (≥97.5% HNO₃, <2% H₂O, <0.5% NO₂)
-
Red Fuming Nitric Acid (RFNA) (≥85% HNO₃, <5% H₂O, 6-15% NO₂)
-
Crucible (ceramic or glass, appropriate volume for fuel pool)
-
Micropipette or syringe pump for precise droplet delivery
-
High-speed camera (e.g., >1000 frames per second)
-
Infrared thermal imaging camera
-
Data acquisition system synchronized with cameras
-
Fume hood designed for handling highly corrosive and reactive materials
-
Personal Protective Equipment (PPE): acid-resistant gloves, lab coat, face shield, and appropriate respiratory protection.
Experimental Workflow Diagram:
Procedure:
-
Safety First: Ensure the fume hood is functioning correctly. Don all required PPE. Have appropriate spill kits and emergency procedures in place.
-
Apparatus Setup:
-
Position the crucible securely in the center of the fume hood.
-
Mount the high-speed and infrared cameras to have a clear, unobstructed view of the crucible.
-
Set up a non-intrusive background for clear imaging.
-
Position the droplet delivery system (micropipette or syringe pump) directly above the crucible at a fixed, measured height (e.g., 5-10 cm).
-
-
Propellant Handling:
-
Using a clean pipette, carefully place a specified volume of furfuryl alcohol into the crucible (e.g., 0.5 mL).
-
Draw a precise volume of fuming nitric acid into the droplet delivery system (e.g., 20-50 µL).
-
-
Data Acquisition:
-
Start the high-speed and infrared camera recording. Ensure the data acquisition system is synchronized.
-
Initiate the release of a single drop of nitric acid onto the surface of the furfuryl alcohol.
-
Continue recording until the reaction has completed and all combustion has ceased.
-
-
Post-Test:
-
Safely neutralize and dispose of any remaining reactants and residues according to institutional safety protocols.
-
Ventilate the fume hood thoroughly.
-
-
Data Analysis:
-
Review the high-speed video frame by frame.
-
Time Zero (t₀): Identify the frame where the nitric acid droplet makes first contact with the surface of the furfuryl alcohol pool.
-
Time of Ignition (tᵢ): Identify the frame where the first sustained emission of light (flame) is visible.
-
Ignition Delay (IDT): Calculate the IDT using the formula: IDT = tᵢ - t₀. This can be determined by the frame count and the camera's frame rate.
-
Analyze the infrared camera data to map the temperature profile of the reaction from pre-ignition to post-combustion.
-
-
Repeatability: Repeat the experiment multiple times (e.g., 5-10 times) for each condition (e.g., WFNA vs. RFNA, different temperatures) to ensure statistical reliability of the IDT measurements.
Data Presentation
Table 1: Summary of Hypergolic Ignition Characteristics of Furfuryl Alcohol with Fuming Nitric Acid
| Parameter | Observation | Data Source(s) |
| Hypergolicity with RFNA | Yes, confirmed hypergolic. | [2] |
| Hypergolicity with WFNA | Conflicting reports: Some sources imply hypergolicity, while others state it is not hypergolic alone but enhances blends. | [1][3] |
| Ignition Delay (IDT) | Average delays from 13 ms (B15284909) (110°F) to 55 ms (-95°F) reported for a fuel mixture containing furfuryl alcohol with RFNA. | [NTRS abstract] |
| Maximum Temperature | Reaches approximately 300°C within 30 seconds of contact. | [2] |
| Pre-Ignition Behavior | Acid-catalyzed polymerization of furfuryl alcohol, significant heat release. | [1][2] |
| Combustion Products | Gaseous products and carbonaceous residue (nanosheets). | [2] |
Table 2: Key Experimental Parameters for Drop Test Protocol
| Parameter | Recommended Value | Notes |
| Fuel (Furfuryl Alcohol) Volume | 0.5 - 1.0 mL | Should form a sufficient pool in the crucible. |
| Oxidizer (Nitric Acid) Drop Volume | 20 - 50 µL | To be delivered as a single, consistent drop. |
| Drop Height | 5 - 10 cm | Should be kept constant across all experiments. |
| Ambient Temperature | 20 - 25 °C (or as specified) | Should be recorded for each test. |
| Ambient Pressure | Atmospheric (or as specified) | Should be recorded for each test. |
| High-Speed Camera Frame Rate | ≥ 1000 fps | Higher rates provide better temporal resolution of IDT. |
| Number of Replicates | 5 - 10 | To ensure statistical validity of the results. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan Derivatives
Disclaimer: The term "Furaline" does not correspond to a specifically recognized chemical compound in the public scientific literature. This guide addresses common challenges in the synthesis of furan-containing compounds, which are key structural elements in many natural products and pharmaceuticals.[1][2] The troubleshooting advice and protocols provided are based on established synthetic methodologies for furan (B31954) derivatives, such as the Paal-Knorr synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Category 1: Low Yield and Reaction Failures
Q1: My Paal-Knorr furan synthesis is resulting in a very low yield. What are the potential causes?
A1: Low yields in the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, are a common problem.[3][4] The primary causes often relate to incomplete reaction, formation of side products, or suboptimal reaction conditions.[3]
-
Troubleshooting Steps:
-
Catalyst Choice: The type and amount of acid catalyst are crucial. Strong acids like H₂SO₄ can sometimes cause degradation of sensitive substrates.[3] Consider using milder Lewis acids (e.g., ZnBr₂, BF₃·Et₂O) or solid acid catalysts, which can also simplify the workup process.[2][3][5]
-
Temperature and Time: Monitor the reaction progress closely using TLC or GC-MS. Prolonged heating can lead to the decomposition of the furan product.[3] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[4]
-
Solvent Selection: The choice of solvent can impact both reaction rate and selectivity. While some Paal-Knorr reactions can be performed neat, others may benefit from a specific solvent.[3]
-
Q2: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is happening?
A2: The formation of dark, insoluble materials, often called humins or resins, is a frequent issue, particularly in acid-catalyzed reactions.[6][7] This is due to the high reactivity of the furan ring under acidic conditions, which can lead to polymerization or decomposition of the starting material or the product.[7]
-
Troubleshooting Steps:
-
Control Temperature: Running the reaction at a lower temperature can minimize polymerization and decomposition side reactions.
-
Reduce Acidity: Use the minimum effective amount of acid catalyst or switch to a milder catalyst.
-
Decrease Concentration: High concentrations of starting materials can accelerate bimolecular side reactions that lead to polymers.[6] Running the reaction at a lower concentration may be beneficial.[6]
-
Category 2: Byproduct Formation and Purification Challenges
Q3: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?
A3: Side product formation is a common challenge due to the reactivity of the furan ring and any functional groups present.[8]
-
Troubleshooting Steps:
-
Catalyst Tuning: The structure and composition of the catalyst are critical for improving selectivity.[8]
-
Control Reaction Conditions: Fine-tuning the temperature and pressure can help minimize unwanted side reactions.[8]
-
Inert Atmosphere: If your substrates or products are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
-
Q4: How can I effectively purify my furan derivative away from starting materials and byproducts?
A4: Proper purification is essential for obtaining a high-purity furan derivative. The choice of method depends on the physical properties of your product and the impurities present.[6]
-
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica (B1680970) gel column is standard, but optimizing the stationary and mobile phases can be necessary for difficult separations.[6]
-
Distillation: This is effective for volatile furan derivatives. For high-boiling or thermally sensitive compounds, vacuum distillation is recommended to prevent decomposition.[6]
-
Liquid-Liquid Extraction: This is often the first step after quenching a reaction and is useful for separating the organic product from water-soluble materials like salts.[6]
-
Adsorption on Activated Carbon: This can be a useful technique for removing certain furan derivatives from a reaction mixture, followed by desorption with a suitable solvent.[6][9]
-
Data Presentation
Table 1: Optimization of a Generic Paal-Knorr Furan Synthesis
This table summarizes hypothetical data for the synthesis of a 2,5-dialkylfuran from a 1,4-diketone, illustrating how different parameters can affect the reaction outcome.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | H₂SO₄ (10) | Toluene (B28343) | 110 | 12 | 45 | Significant charring and byproduct formation. |
| 2 | p-TsOH (10) | Toluene | 110 | 8 | 65 | Less charring, cleaner reaction profile. |
| 3 | p-TsOH (10) | Dioxane | 100 | 8 | 72 | Good yield, minimal byproducts. |
| 4 | ZnBr₂ (15) | CH₂Cl₂ | 40 | 24 | 55 | Milder conditions, but slower conversion. |
| 5 | p-TsOH (10) | Toluene | 80 | 12 | 85 | Optimal balance of temperature and time. |
| 6 | p-TsOH (5) | Toluene | 80 | 12 | 78 | Lower catalyst loading slightly reduces yield. |
Experimental Protocols
Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol describes a representative procedure for the acid-catalyzed cyclization of hexane-2,5-dione to 2,5-dimethylfuran.
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (11.4 g, 0.1 mol) and toluene (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.95 g, 5 mol%) to the stirring solution.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.
Visualizations
Caption: Troubleshooting workflow for low yield in furan synthesis.
Caption: Simplified Paal-Knorr furan synthesis pathway.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving yield and purity of Furaline
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Furaline during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Furaline?
Furaline is a preclinical small molecule with the molecular formula C13H12N2O.[1] It is currently under investigation for its potential therapeutic applications. As a research compound, optimizing its synthesis and purification is crucial for obtaining reliable experimental results.
Q2: What is the most common synthetic route for Furaline?
While multiple synthetic pathways can be explored, a common approach involves the synthesis of a furan (B31954) ring as a core component of the Furaline molecule.[2][3] A frequently used method is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Q3: What are the critical parameters affecting the yield and purity of Furaline?
The yield and purity of Furaline are highly sensitive to several factors, including:
-
Reagent Quality: The purity of starting materials is critical.
-
Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the outcome.
-
Solvent Selection: The polarity and boiling point of the solvent can influence reaction rate and side-product formation.
-
Purification Method: The choice of crystallization solvent or chromatography conditions is essential for isolating high-purity Furaline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of Furaline.
Low Reaction Yield
Problem: The final yield of Furaline is consistently below the expected range.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. If the reaction has stalled, consider increasing the reaction temperature or adding a fresh portion of the catalyst. 3. Ensure the reaction is stirred efficiently to ensure proper mixing of reagents. |
| Side Product Formation | 1. Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) to identify major side products. 2. Adjust reaction conditions to minimize side reactions. For example, lowering the temperature may increase selectivity. 3. Refer to the table below for the effect of different catalysts on Furaline yield. |
| Degradation of Product | 1. Furan rings can be sensitive to strong acids.[2] If acidic conditions are used, consider using a milder acid or reducing the reaction time. 2. Work up the reaction under neutral or slightly basic conditions to prevent product degradation. |
Table 1: Effect of Catalyst on Furaline Synthesis Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| p-Toluenesulfonic acid | 80 | 12 | 65 | 85 |
| Sulfuric Acid (cat.) | 80 | 8 | 55 | 78 |
| Amberlyst-15 | 90 | 24 | 75 | 92 |
| No Catalyst | 100 | 48 | <10 | - |
Low Purity of Isolated Furaline
Problem: The isolated Furaline product shows significant impurities after purification.
| Potential Cause | Troubleshooting Steps |
| Inefficient Crystallization | 1. Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. 2. Ensure slow cooling of the crystallization mixture to promote the formation of well-defined crystals. 3. Refer to the table below for suggested crystallization solvents. |
| Co-eluting Impurities in Chromatography | 1. Optimize the mobile phase composition for better separation on the column. A gradient elution might be necessary. 2. Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase). |
| Residual Starting Material | 1. Ensure the reaction has gone to completion before work-up. 2. If starting material is difficult to remove by crystallization, a chromatographic purification step is recommended. |
Table 2: Solvent Effects on Furaline Crystallization
| Solvent System | Furaline Solubility | Impurity Solubility | Purity of Crystals (%) |
| Ethanol/Water (8:2) | Moderate | High | 98.5 |
| Isopropanol | High | High | 95.2 |
| Toluene | Low | Moderate | 97.1 |
| Ethyl Acetate/Hexane (B92381) (1:3) | Moderate | Low | 99.2 |
Experimental Protocols
Protocol 1: Synthesis of Furaline via Paal-Knorr Synthesis
Materials:
-
2,5-Hexanedione (1.0 eq)
-
2-Amino-4-phenylphenol (1.1 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione, 2-amino-4-phenylphenol, and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Purification of Furaline by Crystallization
Materials:
-
Crude Furaline
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve the crude Furaline in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane (1:3) mixture.
-
Dry the crystals under vacuum to obtain pure Furaline.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Furaline.
Caption: Troubleshooting flowchart for improving Furaline yield and purity.
Caption: Hypothetical signaling pathway showing Furaline as an inhibitor of Kinase B.
References
Technical Support Center: Troubleshooting Instability of Furan-Containing Compounds
Disclaimer: The term "Furaline" did not correspond to a specific, publicly documented pharmaceutical agent at the time of this writing. This guide addresses the common instability issues, troubleshooting protocols, and experimental guidelines applicable to the broader class of furan-containing compounds, which are significant in pharmaceutical research and development.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered during experiments with furan-containing molecules.
Frequently Asked Questions (FAQs)
Q1: My furan-containing compound is showing a rapid decrease in concentration in my aqueous experimental setup. What are the likely causes?
A1: The instability of furan-containing compounds in aqueous solutions is a common issue and can be attributed to several factors. The furan (B31954) ring is susceptible to degradation under various conditions.[1] Key potential causes include:
-
pH-Dependent Hydrolysis: The furan ring can undergo hydrolysis, leading to ring-opening and loss of function, particularly in acidic or basic environments.[1]
-
Oxidation: The furan ring is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of trace metals.[2]
-
Photodegradation: Many furan-containing compounds are sensitive to light. Exposure to UV or even ambient light can lead to degradation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[3]
-
Excipient Interaction: Components of your formulation or media could be reacting with your compound.
Q2: What are the primary degradation pathways for furan-containing compounds?
A2: The main degradation pathways depend on the specific structure of the molecule and the environmental conditions. However, some common pathways include:
-
Hydrolysis: Under acidic or basic conditions, the furan ring can be cleaved. For furan derivatives with functional groups like amides or esters, these are also susceptible to hydrolysis.[4]
-
Oxidation: This can lead to the formation of various oxidized derivatives and ultimately ring-opening.[2]
-
Decarboxylation: For furan derivatives containing a carboxylic acid group, thermal degradation can lead to decarboxylation, forming furan or a substituted furan.[3][5]
-
Polymerization: Under strongly acidic conditions, some furan compounds can polymerize.[2]
Q3: What are the recommended storage conditions for solutions of furan-containing compounds?
A3: To maximize stability, solutions of furan-containing compounds should be prepared and stored with care:
-
Solvent Choice: For stock solutions, using polar aprotic solvents like DMSO or DMF is often preferred as furan derivatives tend to be more stable in these.[1][6]
-
pH Control: Aqueous solutions should be buffered to a neutral pH (typically 6-8) whenever possible.[1]
-
Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C or -80°C). Always prepare fresh aqueous working solutions before an experiment.[1][5]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4]
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving instability issues with your furan-containing compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitate forms in aqueous solution | pH-dependent solubility, "Salting out" due to high buffer concentration, Compound degradation to an insoluble product. | - Measure and adjust the pH of the solution to a more neutral range.[1]- Prepare the compound solution in pure water first, then add it to a concentrated buffer.[1]- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Solution discoloration (e.g., yellowing, browning) | Degradation of the furan compound, Impurities in the starting material, Reaction with media components. | - Prepare fresh solutions and protect them from light and heat.[3]- Verify the purity of your starting material using an appropriate analytical method.- Assess the compatibility of your compound with all components in the solution. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Ongoing degradation of the compound in the sample vial, Adsorption to the vial surface, Instability in the mobile phase. | - Analyze samples as quickly as possible after preparation, and use a cooled autosampler.[1]- Use silanized glass or polypropylene (B1209903) vials.[3]- Ensure the mobile phase pH is within a stable range for your compound. |
| Loss of biological activity in cell-based assays | Degradation of the compound in the culture medium, Metabolic conversion by cells. | - Determine the half-life of your compound in the cell culture medium under incubation conditions.- Consider repeat dosing if the compound is found to be unstable.- Analyze for the presence of metabolites. |
Data Presentation: Stability of a Generic Furan-Containing Compound
The following table provides illustrative stability data for a hypothetical furan-containing compound under various stress conditions. This data should be used as a general guide; it is crucial to perform stability studies for your specific molecule.
| Condition | Parameter | Value | Percent Recovery after 24h | Primary Degradation Product(s) |
| pH | 0.1 N HCl (aq) | 60°C | 45% | Ring-opened products |
| pH 7.4 Buffer (aq) | 60°C | 92% | Minor oxidative products | |
| 0.1 N NaOH (aq) | 60°C | 68% | Ring-opened products | |
| Temperature | pH 7.4 Buffer (aq) | 4°C | >99% | Not detected |
| pH 7.4 Buffer (aq) | 25°C | 98% | Trace oxidative products | |
| pH 7.4 Buffer (aq) | 60°C | 92% | Oxidative products | |
| Light | pH 7.4 Buffer (aq) | 25°C (in dark) | 98% | Trace oxidative products |
| pH 7.4 Buffer (aq) | 25°C (ambient light) | 91% | Photodegradation products | |
| pH 7.4 Buffer (aq) | 25°C (UV light) | 75% | Photodegradation products |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a stability-indicating HPLC method for a furan-containing compound, allowing for the quantification of the parent compound in the presence of its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating the furan-containing active pharmaceutical ingredient (API) from its potential degradation products.
2. Materials and Equipment:
-
HPLC system with a UV/DAD or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Furan-containing API reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
Hydrogen peroxide for oxidative degradation
-
Light chamber for photostability testing
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate the API solution (e.g., 1 mg/mL in water/methanol) with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the API solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the API solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid API at a temperature below its melting point for 24 hours. Also, heat the API solution at 60°C for 24 hours.
-
Photodegradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
4. Chromatographic Method Development:
-
Column: Start with a C18 column.
-
Mobile Phase: Begin with a gradient of water (with 0.1% formic acid or a buffer) and acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% acetonitrile over 20 minutes.
-
Detection Wavelength: Use a DAD/PDA detector to monitor the API and degradation products at their respective absorbance maxima.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation (resolution > 2) between the parent peak and all degradation product peaks.
5. Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for furan-containing compounds.
Caption: Troubleshooting workflow for furan compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
Side reactions in Furaline synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during Furaline synthesis. For the purposes of this guide, "Furaline" is used as a representative term for furan-based compounds, with a specific focus on the synthesis of furfural (B47365) from xylose, a common and well-documented model system that illustrates the typical side reactions and prevention strategies in furan (B31954) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Furaline (furfural) synthesis?
A1: The synthesis of furfural from pentoses like xylose is often accompanied by several side reactions that can significantly reduce the product yield and complicate purification. The most prevalent side reactions include:
-
Humin Formation: This is the most significant side reaction, leading to the formation of dark, insoluble polymeric materials. Humins arise from the condensation of furfural with reaction intermediates or xylose degradation products.[1][2] This process is accelerated under acidic conditions and at elevated temperatures.
-
Polymerization/Resinification of Furfural: Furfural itself can undergo self-polymerization or resinification, especially in the presence of strong acids and high temperatures, leading to product loss.[3]
-
Ring-Opening Reactions: The furan ring is susceptible to cleavage under acidic and aqueous conditions, resulting in the formation of various acyclic byproducts.
-
Formation of Organic Acids: Degradation of both the starting material (xylose) and the furfural product can lead to the formation of formic acid and acetic acid.[4][5]
Q2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of a dark, tar-like substance is a clear indication of significant humin formation.[1] This is a common issue in furfural synthesis due to the high reactivity of furfural and its precursors under acidic conditions.
Prevention Strategies:
-
Implement a Biphasic Reaction System: This is a highly effective method to minimize humin formation. By using a water-immiscible organic solvent (e.g., toluene (B28343), methyl isobutyl ketone - MIBK), furfural is continuously extracted from the aqueous phase as it is formed.[1][6] This protects the furfural from undergoing further degradation and condensation reactions in the acidic aqueous environment.
-
Optimize Reaction Temperature and Time: High temperatures and long reaction times promote the degradation pathways leading to humins. It is crucial to carefully control these parameters to maximize furfural formation while minimizing byproduct generation.
-
Control pH: Excessive acidity can catalyze the polymerization reactions. Adjusting the catalyst concentration and type can help to control the pH and reduce humin formation.
Q3: My xylose conversion is high, but the yield of furfural is low. What are the potential reasons?
A3: High xylose conversion with low furfural yield suggests that the consumed xylose is being converted into undesired byproducts instead of furfural. The primary culprits are the side reactions mentioned in Q1, particularly humin formation and other degradation pathways.
Troubleshooting Steps:
-
Analyze for Byproducts: If possible, analyze your reaction mixture for common byproducts like formic acid and humins. This can help confirm the prevalence of side reactions.
-
Implement a Biphasic System: As mentioned in Q2, this is a key strategy to protect the formed furfural and improve its yield.
-
Re-evaluate Catalyst Choice: The type and concentration of the acid catalyst have a significant impact on selectivity. Consider screening different catalysts (e.g., solid acids, Lewis acids) that may favor furfural formation over degradation pathways.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find an optimal window that maximizes furfural yield.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Furaline (furfural) synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Furfural Yield | 1. Humin Formation: Condensation of furfural with itself or xylose degradation products.[1][2] | - Implement a biphasic solvent system (e.g., water-toluene) to continuously extract furfural. - Optimize (lower) the reaction temperature and shorten the reaction time. |
| 2. Furfural Degradation: Ring-opening or polymerization of the furfural product.[3] | - Reduce the concentration of the acid catalyst. - Use a milder catalyst, such as a solid acid catalyst. | |
| 3. Incomplete Xylose Conversion: Reaction has not gone to completion. | - Increase the reaction time or temperature cautiously, monitoring for byproduct formation. - Increase the catalyst loading. | |
| Dark Reaction Mixture (Black or Dark Brown) | Significant Humin Formation: Extensive polymerization and condensation reactions. | - Immediately implement a biphasic extraction system. - Significantly lower the reaction temperature. - Consider feedstock purification to remove potential inhibitors or reactive impurities. |
| Difficulty in Product Purification | Presence of Polymeric Byproducts (Humins): These can interfere with extraction and distillation. | - Filter the reaction mixture to remove insoluble humins before workup. - Employ a biphasic reaction system to minimize humin formation from the start. |
| Inconsistent Results | 1. Variation in Feedstock Composition: Impurities in the xylose or biomass can affect the reaction. | - Use a consistent and purified source of xylose. - If using biomass, consider a pretreatment step to remove inhibitors. |
| 2. Poor Temperature Control: Fluctuations in temperature can lead to variable rates of reaction and side reactions. | - Use a reliable heating system with precise temperature control (e.g., oil bath, heating mantle with a controller). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on furfural synthesis, highlighting the impact of different reaction conditions on yield and selectivity.
Table 1: Effect of Catalyst on Furfural Yield from Xylose
| Catalyst | Solvent System | Temperature (°C) | Time (min) | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| AlCl₃·6H₂O | Water-THF | 140 | 45 | ~100 | 75 | [7] |
| HCl | DMA | 100 | - | 47 | 6 | [2] |
| CrCl₂ | DMA | 100 | - | - | 30-40 | [2] |
| Acidic Ionic Liquid | Water-MIBK | 150 | 25 | 95.3 | 91.45 | [8] |
| H-Beta Zeolite | γ-Valerolactone | 170 | 120 | ~95 | 73 | [9] |
Table 2: Effect of Biphasic Solvent System on Furfural Yield
| Aqueous Phase Catalyst | Organic Phase | Temperature (°C) | Furfural Yield (%) |
| H₂SO₄ | Toluene | 170 | ~70 (at 80% conversion) |
| AlCl₃·6H₂O | THF | 140 | 75 |
| Acidic Ionic Liquid | MIBK | 150 | 91.45 |
Experimental Protocols
Protocol 1: Batch Synthesis of Furfural from Xylose in a Biphasic System
Objective: To synthesize furfural from xylose with minimized side reactions using a water-toluene biphasic system.
Materials:
-
D-Xylose
-
Deionized water
-
Toluene
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Reaction vessel (e.g., a three-neck round-bottom flask or a pressure reactor)
-
Magnetic stirrer and hot plate or oil bath
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve a known amount of D-xylose in deionized water to create an aqueous solution of a specific concentration (e.g., 10 wt%).
-
Add Organic Solvent: Add an equal volume of toluene to the reaction vessel.
-
Add Catalyst: Add the acid catalyst (e.g., HCl) to the aqueous phase to the desired concentration.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 170 °C) with vigorous stirring to ensure good mixing between the two phases. The reaction is typically run for a specific duration (e.g., 30-120 minutes).
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Collect the organic (upper) layer, which contains the majority of the furfural. The aqueous (lower) layer can be extracted again with fresh toluene to recover any remaining furfural.
-
Analysis: The combined organic extracts can be analyzed by methods such as HPLC or GC to determine the furfural yield.
Protocol 2: Quantification of Furfural by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of furfural in a sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and deionized water (e.g., 20:80 v/v)
-
Furfural standard of known purity
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the furfural standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100 mg/L).
-
Sample Preparation: Dilute the reaction sample with the mobile phase to a concentration that falls within the range of the calibration standards. Filter the diluted sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile/Water (e.g., 20:80)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 20 µL
-
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of furfural in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Main reaction and side reaction pathways in furfural synthesis from xylose.
Caption: Troubleshooting workflow for low furfural yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of furfural from xylose, xylan, and biomass using AlCl3·6H2O in biphasic media via xylose isomerization to xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing storage conditions for Furaline
Furaline Technical Support Center
Disclaimer: The following information is provided for a hypothetical research compound, "Furaline," for illustrative purposes. While the issues and protocols are based on common challenges in chemical and pharmaceutical research, they should be adapted and validated for any specific real-world compound.
Welcome to the technical support center for Furaline, a novel preclinical small molecule inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing storage conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized Furaline powder?
A1: For long-term stability, lyophilized Furaline powder should be stored at -20°C or below, protected from light.[1][2] Storing the powder in a desiccator at this temperature can further prevent degradation from trace moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.[1][3]
Q2: How should I store Furaline after reconstituting it in a solvent (e.g., DMSO)?
A2: Once reconstituted, Furaline solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term use.[3] For daily experiments, an aliquot can be thawed and kept at 2-8°C for no more than 24 hours. Always protect solutions from light by using amber vials or by wrapping tubes in foil.[1]
Q3: Is Furaline sensitive to light?
A3: Yes, Furaline is known to be photosensitive. Exposure to light can lead to degradation and a loss of activity.[1] All handling, storage, and experimental procedures should be conducted under subdued lighting conditions. Use opaque or amber-colored containers for storage.[1]
Q4: Can I store my reconstituted Furaline stock solution at room temperature?
A4: No, storing Furaline solutions at room temperature (15-25°C) is not recommended as it can lead to significant degradation over a short period.[1][4] Always use cold storage conditions as outlined above.
Q5: What is the best way to ship Furaline to a collaborator?
A5: Lyophilized powder should be shipped on blue ice or cold packs. For reconstituted solutions, shipping on dry ice is mandatory to maintain stability. Ensure the container is well-sealed and protected from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Furaline, focusing on problems potentially linked to storage and handling.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cellular assays. | Compound Degradation: Furaline may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles, or incorrect temperature).[4][5] | 1. Use a fresh, single-use aliquot of Furaline stock solution. 2. Verify the storage conditions of your entire stock. 3. Perform a purity check of your stock solution using the HPLC protocol below. |
| High variability between replicate experiments. | Inaccurate Concentration: This could be due to solvent evaporation from the stock solution or imprecise pipetting.[4] | 1. Ensure stock solution vials are properly sealed. 2. Use calibrated pipettes and proper pipetting techniques. 3. Consider preparing a fresh stock solution from lyophilized powder. |
| Precipitate observed in the stock solution upon thawing. | Poor Solubility or Freeze-Thaw Issues: Furaline may have limited solubility in the chosen solvent, or repeated freeze-thaw cycles could be causing it to fall out of solution.[2] | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, sonicate the solution for a few minutes. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Color change in the Furaline powder or solution. | Oxidation or Degradation: A change from its typical off-white (powder) or colorless (solution) appearance may indicate chemical degradation.[6] | 1. Discard the discolored compound. 2. Ensure that storage containers are airtight and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][6] |
Experimental Protocols
Protocol 1: Furaline Stability Assessment via HPLC
This protocol outlines a method to assess the purity and identify potential degradation products of Furaline under different storage conditions.[7]
1. Objective: To quantify the stability of Furaline over time at various temperatures.
2. Materials:
-
Furaline stock solution (10 mM in DMSO)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Method:
-
Prepare samples by diluting the Furaline stock solution to 100 µM in a 50:50 mixture of ACN and water.
-
Set up the HPLC system with the following parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Inject a freshly prepared sample to obtain a baseline (Time 0) chromatogram.
-
Store aliquots of the stock solution under different conditions (e.g., 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 24h, 48h, 1 week), prepare and inject samples as in step 1.
-
Analyze the data by comparing the peak area of the main Furaline peak to the Time 0 sample. The appearance of new peaks may indicate degradation products.
Data Presentation: Furaline Stability Over One Week
| Storage Condition | % Purity at Time 0 | % Purity at 24 hours | % Purity at 7 days |
| -80°C (in DMSO) | 99.8% | 99.7% | 99.5% |
| 4°C (in DMSO) | 99.8% | 98.5% | 92.1% |
| Room Temp (in DMSO) | 99.8% | 91.2% | 65.7% |
| Room Temp, Light (in DMSO) | 99.8% | 75.4% | 33.1% |
Visualizations
Caption: Recommended workflow for storing and handling Furaline.
Caption: A logical guide to troubleshooting inconsistent results.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. gmpplastic.com [gmpplastic.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Enhancing the Energetic Performance of Furazan-Based Propellants
Disclaimer: The term "Furaline" does not correspond to a recognized class of compounds in the field of energetic materials. Based on the context of enhancing energetic performance, this guide will focus on Furazan-based propellants , as "furazan" (1,2,5-oxadiazole) and its N-oxide analogue "furoxan" are foundational structures for a significant class of high-energy materials.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the development and enhancement of furazan-based energetic materials for propellant applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the energetic performance of furazan-based compounds?
A1: The primary strategies focus on increasing density, heat of formation, and oxygen balance. Key approaches include:
-
Introduction of Energetic Groups: Incorporating nitro (-NO₂), nitramine, or N-oxide moieties into the furazan (B8792606) structure can significantly improve oxygen balance and density.[1]
-
Hybridization with Other Energetic Rings: Creating molecules that combine the furazan ring with other nitrogen-rich heterocycles like tetrazoles or triazoles is an effective strategy.[2][3] This often results in compounds with high nitrogen content and positive enthalpies of formation.[2]
-
Formation of Energetic Salts: Synthesizing hydroxylammonium and hydrazinium (B103819) salts of furazan-functionalized tetrazoles can lead to materials with high densities, good detonation properties, and acceptable sensitivities.[3]
-
Polyfurazan Structures: Linking multiple furazan or furoxan rings can result in compounds with superior energetic performance due to higher enthalpy of formation and density levels compared to other nitrogen-rich heterocycles.[4]
-
Synthesis of (nitro-NNO-azoxy)furazans: Replacing nitrofurazans with corresponding (nitro-NNO-azoxy)furazans can increase the specific impulse of solid composite propellant formulations.[5]
Q2: Why is my furazan-based compound showing poor thermal stability?
A2: Poor thermal stability in furazan-based compounds can stem from several factors:
-
Presence of Sensitive Functional Groups: Certain functional groups introduced to enhance energy can inadvertently decrease thermal stability. For example, some nitrogen-rich salts may have lower decomposition temperatures.[1]
-
Impure Synthesis: Residual starting materials, solvents, or by-products from the synthesis process can catalyze decomposition at lower temperatures. Recrystallization and thorough purification are crucial.[1]
-
Crystal Structure: The crystal packing and morphology of the energetic material can influence its thermal stability. Different polymorphs of the same compound may exhibit different decomposition temperatures.
Q3: My propellant formulation has a low burning rate. How can I improve it?
A3: A low burning rate is a common issue. Consider the following troubleshooting steps:
-
Incorporate a Burn Rate Modifier: Catalysts such as nano-sized metal oxides (e.g., Fe₂O₃) can be added to the formulation to increase the burning rate.[6]
-
Reduce Particle Size of Ingredients: Using nano-sized energetic materials, such as nRDX or nHMX, can significantly increase the combustion rate and energy release rate.[7]
-
Optimize Oxidizer-to-Fuel Ratio: The burning rate is highly dependent on the propellant composition.[8] Ensure the oxidizer-to-fuel ratio is optimized for efficient combustion. Theoretical performance can be modeled using software like NASA CEA to predict optimal mixture ratios.[9]
-
Select a Higher-Energy Binder: The choice of binder is critical. Energetic binders like glycidyl (B131873) azide (B81097) polymer (GAP) can contribute to the overall energy of the propellant and enhance the burning rate compared to inert binders like HTPB.[6][10]
Q4: I'm observing high impact and friction sensitivity in my synthesized compounds. What can be done to mitigate this?
A4: High sensitivity is a major safety concern. To reduce sensitivity:
-
Introduce π-Conjugated Bridges: Using bridging groups to create delocalized π bonds between energetic rings is a known strategy to reduce sensitivity.[11]
-
Cocrystallization: Forming cocrystals of a highly sensitive compound (like CL-20) with a less sensitive one (like HMX or TATB) can effectively reduce mechanical sensitivity while maintaining high performance.[7]
-
Control Particle Size and Morphology: Nano-sized energetic materials generally exhibit lower impact and friction sensitivity compared to their micro-sized counterparts.[7] Spherical particle shapes are often less sensitive than needle-like crystals.
-
Formulate with Desensitizing Binders: Incorporating the sensitive compound into a polymeric binder matrix can significantly reduce its sensitivity. The choice of plasticizer is also important, as incompatible plasticizers can lead to separation and increased sensitivity.[6]
Troubleshooting Guide for Synthesis and Formulation
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Yield During Synthesis | Incomplete reaction; Side reactions; Product loss during purification. | Optimize reaction temperature and time.[10] Use alternative nitrating agents (e.g., NO₂BF₄) which may improve yields.[5] Ensure pH is controlled during extraction and recrystallize the product carefully.[1] |
| Inconsistent Detonation Properties | Non-uniform mixing of propellant ingredients; Variation in particle size of components; Inconsistent density of the pressed propellant strand. | Ensure thorough and homogenous mixing of binder, oxidizer, and fuel. Use ingredients with a controlled and narrow particle size distribution.[7] Press propellant strands at consistent high pressure (e.g., 150-200 MPa) to ensure uniform density.[12] |
| Poor Mechanical Properties of Propellant | Incompatibility between binder and plasticizer; Poor curing of the binder. | Select a compatible plasticizer (e.g., DOA for GAP-based systems).[6] Ensure the correct curing agent is used and the curing process is completed at the recommended temperature and time. |
| Hygroscopicity (Moisture Absorption) | Use of hygroscopic ingredients like Ammonium Dinitramide (ADN) or some salts. | Formulate in a controlled, low-humidity environment. Consider coating hygroscopic particles or using binders that have low moisture permeability.[13] |
| Failed Synthesis (e.g., No Product) | Clogged transfer lines or valves in automated synthesizers; Improperly prepared reagents or cartridges; Incorrect reaction conditions. | Before synthesis, check for blockages or leaks in transfer lines.[14] Ensure all reagents are pure and cartridges (e.g., ion exchange columns) are properly conditioned.[14] Verify temperature, pressure, and stirring settings. |
Quantitative Data on Furazan-Based Energetic Compounds
The following table summarizes the performance characteristics of several furazan-based energetic compounds compared to traditional explosives like RDX.
| Compound/Salt | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| RDX (Reference) | 1.80 | 8750 | 34.0 | 7.4 | 120 | [1],[3] |
| TATB (Reference) | 1.94 | 7350 | 34.0 | 50 | >360 | [3] |
| Furoxan/Oxa-[4][4]bicyclic Nitro Compound | 1.81 | 8565 | 31.9 | - | - | [1] |
| Hydroxylammonium Furazan-Tetrazole Salt (1-3) | 1.84 | 9323 | 38.3 | 14 | 160 | [3] |
| Hydrazinium Furazan-Tetrazole Salt (1-4) | 1.74 | 9094 | 32.2 | 28 | 360 | [3] |
| 3,4-bis(4'-nitrofurazano-3'-yl)furoxan (DNTF) | 1.94 | 8930 | - | - | - | [11] |
Experimental Protocols
Protocol 1: General Synthesis of a Furoxan-based Energetic Compound
This protocol is a generalized example based on the synthesis described for a furoxan and oxa-[4][4]bicyclic compound.[1]
-
Reaction Setup: Dissolve the starting material (e.g., 4-amino-3-cyano-1,2,5-oxadiazole 2-oxide) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.
-
Reagent Addition: Add the secondary reagent solution dropwise to the flask.
-
Heating and Stirring: Heat the solution to the specified reaction temperature (e.g., 50 °C) and stir overnight to ensure the reaction goes to completion.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Acidify the mixture with an appropriate acid (e.g., 2 N HCl) to a pH of 1-2 to precipitate the product.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate. Repeat the extraction multiple times to maximize yield.
-
Drying and Evaporation: Combine the organic phases and dry them over an anhydrous salt (e.g., Na₂SO₄). Evaporate the solvent under reduced pressure to obtain the crude solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent to afford the pure compound.
-
Characterization: Characterize the final product using techniques such as NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis to confirm its structure and purity. Measure the decomposition temperature (T_dec) using DSC or TGA.
Protocol 2: Measuring Burning Rate of a Solid Propellant
This protocol describes a standard method for determining the burning rate of a solid propellant strand.[8][9]
-
Propellant Preparation: Prepare a solid propellant strand by casting or pressing the formulation into a mold of a specific diameter (e.g., 7 mm).[12] Ensure the strand has a uniform density.
-
Inhibition: Coat the side surfaces of the propellant strand with an inhibitor (e.g., an epoxy or silicone coating) to ensure that burning proceeds only along the longitudinal axis in a cigarette-like fashion.
-
Ignition Wires: Embed fine ignition wires (e.g., nichrome) at known distances along the strand. These wires are used to time the progression of the flame front.
-
Pressurized Burner (Crawford Bomb): Place the prepared strand in a pressurized strand burner, also known as a Crawford bomb.
-
Pressurization: Pressurize the vessel with an inert gas (e.g., nitrogen) to the desired test pressure.
-
Ignition: Ignite the top of the propellant strand using an ignition source (e.g., a heated wire or pyrotechnic charge).
-
Data Acquisition: As the flame front travels down the strand, it burns through the embedded ignition wires sequentially. A data acquisition system records the time at which each wire breaks.
-
Calculation: The burning rate (r) is calculated using the formula r = L / t, where L is the known distance between two wires and t is the time taken for the flame front to travel that distance.
-
Pressure Dependence: Repeat the experiment at various pressures to determine the pressure exponent (ν) in the burning rate law, r = aP^ν.[15]
Visualizations
Workflow for Enhancing Propellant Performance
Caption: Workflow for designing, synthesizing, and testing enhanced furazan-based propellants.
Troubleshooting Logic for High Sensitivity
Caption: Decision-making flowchart for troubleshooting high sensitivity in energetic materials.
References
- 1. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures [mdpi.com]
- 2. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetic salts based on furazan-functionalized tetrazoles: routes to boost energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. researchgate.net [researchgate.net]
- 6. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Nano-Sized Energetic Materials (nEMs) on the Performance of Solid Propellants: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. valimet.com [valimet.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Furaline experimental protocol modifications
Furaline Technical Support Center
Fictional Compound Disclaimer: Furaline is a fictional experimental compound developed for illustrative purposes within this technical support guide. The protocols, data, and troubleshooting advice are based on established methodologies for characterizing novel kinase inhibitors and are intended to serve as a realistic example for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Furaline? A1: Furaline is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By binding to the kinase domain of MEK1/2, Furaline prevents the phosphorylation and subsequent activation of its only known substrates, the ERK1/2 kinases. This leads to the downstream inhibition of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.
Q2: What is the recommended solvent and storage condition for Furaline? A2: Furaline is supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (less than one week), the stock solution can be kept at 4°C.
Q3: Is Furaline cell-permeable? A3: Yes, Furaline is a cell-permeable compound, allowing it to be used directly in cell-based assays to study its effects on intracellular signaling pathways and cellular phenotypes.
Q4: What are the known off-target effects of Furaline? A4: While Furaline has been designed for high selectivity towards MEK1/2, like many kinase inhibitors, it may exhibit off-target effects at high concentrations.[1] It is crucial to perform dose-response experiments to identify the optimal concentration that inhibits the target without causing widespread off-target activity.[1] Using a secondary, structurally distinct MEK inhibitor can help confirm that the observed phenotype is due to on-target effects.[1]
Q5: Can Furaline be used in in vivo models? A5: Preliminary studies suggest Furaline has oral bioavailability, making it potentially suitable for in vivo animal studies. However, researchers must conduct their own pharmacokinetic and pharmacodynamic studies to determine appropriate dosing and administration routes for their specific models.
Troubleshooting Guides
Issue 1: High Variability in MTT/Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across replicate plates. | Compound Precipitation: Furaline may be precipitating out of the culture medium, especially at higher concentrations. | Visually inspect the wells for precipitate under a microscope. Ensure the final DMSO concentration in the media is below 0.5% to maintain solubility. Prepare fresh drug dilutions for each experiment. |
| Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased compound and media concentration.[2] | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[2] | |
| Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.[2][3] | After adding the solubilization buffer (e.g., DMSO), incubate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution. Visually confirm that no crystals remain before reading the plate.[2] | |
| Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consider using a multi-channel pipette for consistency. |
Issue 2: Weak or No Signal for Phospho-ERK in Western Blot
| Problem | Possible Cause | Recommended Solution |
| The band for phosphorylated ERK (p-ERK) is faint or absent after Furaline treatment, even in the control group. | Phosphatase Activity: Phosphatases in the cell lysate have dephosphorylated the target protein during sample preparation.[4] | Crucial Step: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C at all times.[4] |
| Low Protein Abundance: The amount of p-ERK in the sample may be below the detection limit.[5] | Increase the amount of protein loaded onto the gel (e.g., 30-50 µg).[5] Alternatively, enrich the sample for the target protein using immunoprecipitation (IP) with a total ERK antibody.[5] | |
| Suboptimal Antibody Dilution: The primary antibody concentration may be too low. | Perform an antibody titration experiment to determine the optimal dilution for your specific conditions. | |
| Inappropriate Blocking Buffer: Milk-based blocking buffers contain casein, a phosphoprotein, which can interfere with phospho-specific antibodies and increase background.[6] | Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk.[6] |
Issue 3: Unexpected Cellular Phenotypes
| Problem | Possible Cause | Recommended Solution |
| Furaline treatment increases cell proliferation or shows no effect at expected inhibitory concentrations. | Paradoxical Pathway Activation: In some cell lines (e.g., those with certain RAF mutations), inhibition of MEK can lead to a paradoxical activation of the upstream kinase RAF, resulting in pathway reactivation. | Confirm the genetic background of your cell line. This phenomenon is a known characteristic of the signaling pathway in specific contexts. Consider using a RAF inhibitor in combination. |
| Off-Target Effects: At high concentrations, Furaline might be inhibiting other kinases that have opposing effects on cell growth.[1] | Conduct a thorough dose-response analysis. Corroborate results with an alternative viability assay (e.g., measuring apoptosis via Annexin V staining) to get a more complete picture of the cellular response.[1] | |
| Compound Degradation: The Furaline stock solution may have degraded. | Prepare a fresh stock solution from the lyophilized powder and repeat the experiment. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Furaline
This table summarizes the half-maximal inhibitory concentration (IC50) of Furaline in various cancer cell lines as determined by a 72-hour MTT cell viability assay.
| Cell Line | Cancer Type | BRAF/RAS Mutation Status | Furaline IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 ± 1.2 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15.2 ± 2.5 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 11.8 ± 1.9 |
| HeLa | Cervical Cancer | Wild-Type | > 10,000 |
Table 2: Furaline Kinase Inhibition Profile
This table shows the half-maximal inhibitory concentration (IC50) of Furaline against purified MEK1 kinase and its selectivity against a related kinase, ERK2.
| Kinase Target | Biochemical IC50 (nM) |
| MEK1 | 1.9 ± 0.4 |
| ERK2 | > 50,000 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
Objective: To assess the dose-dependent effect of Furaline on the phosphorylation of ERK1/2 in cultured cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., A375) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Compound Treatment: Treat cells with increasing concentrations of Furaline (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-ERK1/2 (Thr202/Tyr204).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[7]
-
Re-probing: To confirm equal loading, strip the membrane and re-probe for total ERK1/2 and a loading control like GAPDH or β-Actin.[5]
Protocol 2: MTT Cell Viability Assay
Objective: To determine the effect of Furaline on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Furaline in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) and no-cell (blank) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results to determine the IC50 value.
Visualizations
Caption: Furaline inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Caption: Troubleshooting logic for inconsistent MTT assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
Furaline Analysis: Technical Support Center
Welcome to the technical support center for the analysis of Furaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analytical characterization of Furaline and related novel furan-containing compounds. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are based on established analytical methodologies for structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying Furaline?
A1: The most common methods for the analysis of Furaline and similar heterocyclic compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). RP-HPLC is often preferred for its versatility with various sample matrices, while GC-MS is suitable for volatile and thermally stable analytes.[1][2]
Q2: My Furaline standard appears to be degrading in the autosampler. What are the likely causes and solutions?
A2: Furaline's furan (B31954) ring system can be susceptible to degradation under certain conditions. Potential causes include exposure to light (photodegradation), elevated temperatures, or incompatible solvent pH. To mitigate this, use amber vials, maintain the autosampler at a low temperature (e.g., 4°C), and ensure the sample solvent is neutral or appropriately buffered.
Q3: I am observing significant matrix effects when analyzing Furaline in plasma samples using LC-MS. How can I reduce this interference?
A3: Matrix effects are common in complex biological samples. To address this, consider the following:
-
Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) instead of a simple protein precipitation.
-
Chromatography: Optimize the HPLC gradient to better separate Furaline from co-eluting matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for Furaline if available. This is the most effective way to compensate for matrix effects.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanol (B1196071) groups. | Add a competitor (e.g., 0.1% formic acid or triethylamine) to the mobile phase.[3] Ensure the sample is fully dissolved in the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections to at least 10 column volumes. |
| Pump or mobile phase issues. | Degas the mobile phase thoroughly. Check the pump for leaks and ensure consistent solvent mixing. | |
| Low Signal Intensity | Incorrect detection wavelength. | Determine Furaline's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer and set the detector accordingly.[4] |
| Sample degradation. | Prepare fresh standards and samples. See FAQ Q2 for stability solutions. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak Detected | Furaline is not volatile or is thermally labile. | Consider derivatization to increase volatility and thermal stability. If degradation is suspected, lower the injection port temperature. |
| Active sites in the inlet liner or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for MS applications. | |
| Poor Sensitivity / High Noise | Ion source is dirty. | Clean the MS ion source according to the manufacturer's instructions. |
| Inefficient ionization. | Optimize the ionization energy and other MS source parameters for Furaline. | |
| Peak Tailing | Active sites in the GC system. | Check for and replace any contaminated or active components, including the inlet liner and septum. Consider using a guard column.[5] |
| Analyte is too polar for the column. | Use a more polar GC column phase suitable for heterocyclic compounds.[2] |
Experimental Protocols & Method Validation
Protocol 1: RP-HPLC-UV Method for Furaline Quantification
This protocol outlines a general method for the quantification of Furaline in a relatively clean sample matrix.
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (Note: This should be optimized based on Furaline's specific UV spectrum).[4]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of Furaline in the mobile phase. Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1-100 µg/mL.
-
Sample Preparation: Dilute the sample containing Furaline with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
The following table summarizes typical performance characteristics for a validated HPLC method for a compound similar to Furaline.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 2 µg/mL | [4] |
| Limit of Quantification (LOQ) | 6 µg/mL | [4] |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (Recovery %) | 98 - 102% | [4] |
Protocol 2: Headspace GC-MS Method for Furaline Analysis
This protocol is suitable for detecting volatile impurities or degradation products related to Furaline.
-
System: Headspace Sampler coupled to a GC-MS system.
-
Column: A polar GC column (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
MS Transfer Line Temp: 250°C.
-
MS Ion Source Temp: 230°C.
-
Mass Scan Range: 40-300 m/z.[2]
-
Headspace Parameters:
-
Vial Equilibration Temp: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable solvent and seal the vial.
Visualized Workflows and Pathways
References
Technical Support Center: Scaling Up Furaline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up Furaline synthesis from the laboratory to a pilot plant. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this transition.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of Furaline synthesis.
Problem: Significant Decrease in Yield at Pilot Scale
-
Question: We achieved an 85% yield of Furaline in the lab (1 L scale), but the yield dropped to 55% in the pilot plant (100 L reactor). What are the likely causes and how can we troubleshoot this?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that change with scale.[1] The primary areas to investigate are mass and heat transfer limitations, and changes in mixing efficiency.[2]
-
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3]
-
Action: Characterize the mixing in the pilot reactor. Use dimensionless numbers like the Reynolds number to compare lab and pilot-scale mixing regimes.[2] Consider installing baffles or changing the impeller design to improve mixing.
-
-
Investigate Heat Transfer: Exothermic reactions can become difficult to control at a larger scale due to the lower surface-area-to-volume ratio, leading to thermal degradation of the product or reactants.[2][3]
-
Action: Monitor the internal temperature at multiple points within the reactor. If significant temperature gradients are observed, improve the cooling capacity of the reactor jacket or slow down the addition rate of reactants.
-
-
Check for Mass Transfer Limitations: If the reaction involves multiple phases (e.g., gas-liquid, liquid-liquid), the rate of mass transfer may become the limiting factor at a larger scale.[4][5]
-
Action: Increase agitation speed to improve interfacial contact. For gas-liquid reactions, consider using a different sparger design to create smaller bubbles and increase the gas-liquid interfacial area.
-
-
-
Problem: Increased Formation of Polymeric Byproducts
-
Question: In the pilot plant, we are observing a significant amount of dark, tar-like material, which was only a minor impurity in the lab. What is causing this polymerization?
-
Answer: Furan rings are susceptible to polymerization under acidic conditions.[6] This issue is often exacerbated at the pilot scale due to the aforementioned challenges with heat and mass transfer.
-
Troubleshooting Steps:
-
Re-evaluate Acid Catalyst Concentration: Localized high concentrations of the acid catalyst due to poor mixing can initiate polymerization.
-
Action: Ensure rapid and efficient mixing upon addition of the acid catalyst. Consider using a milder solid acid catalyst that can be more easily controlled and removed.
-
-
Control Temperature Spikes: Exothermic events can accelerate the rate of acid-catalyzed polymerization.
-
Action: Implement stricter temperature control measures. This may involve pre-cooling the reactor contents before catalyst addition or using a jacket with a more responsive cooling fluid.
-
-
Minimize Reaction Time: Prolonged exposure to acidic conditions can promote byproduct formation.
-
Action: Optimize the reaction time for the pilot scale. Quench the reaction as soon as the desired conversion is reached, as determined by in-process monitoring (e.g., HPLC, GC).
-
-
-
Problem: Difficulty in Product Purification and Isolation
-
Question: The purification of Furaline via distillation was straightforward in the lab, but at the pilot scale, we are experiencing product degradation and co-distillation with impurities. How can we improve our purification process?
-
Answer: Purification challenges at scale are often due to the increased thermal stress on the product and the presence of new or more abundant impurities.[7][8]
-
Troubleshooting Steps:
-
Utilize Vacuum Distillation: To minimize thermal degradation of Furaline, perform the distillation under reduced pressure to lower the boiling point.[8]
-
Implement Fractional Distillation: If impurities have close boiling points to Furaline, a simple distillation setup may not be sufficient.
-
Action: Use a packed or tray column to increase the number of theoretical plates and improve separation efficiency.
-
-
Consider Alternative Purification Methods: If distillation proves to be problematic, other techniques may be more suitable at the pilot scale.
-
Action: Explore liquid-liquid extraction to remove water-soluble impurities before distillation.[7] For non-volatile impurities, crystallization may be a viable option.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up the Paal-Knorr synthesis for Furaline?
A1: The most critical parameters for scaling up the Paal-Knorr synthesis are:
-
Temperature Control: Due to the exothermic nature of the acid-catalyzed cyclization, maintaining a consistent temperature profile is crucial to prevent side reactions and polymerization.[9]
-
Rate of Reagent Addition: The rate at which the acid catalyst or other reagents are added can significantly impact the local concentration and heat generation. A slower, controlled addition is generally preferred at the pilot scale.[10]
-
Mixing Efficiency: Ensuring homogenous mixing is vital for consistent reaction kinetics and to avoid localized temperature and concentration gradients.[11]
-
Reaction Time: The optimal reaction time may differ between lab and pilot scales. In-process monitoring is essential to determine the endpoint accurately.[9]
Q2: How does the choice of solvent impact the scale-up of Furaline synthesis?
A2: The solvent plays a critical role in reaction kinetics, heat transfer, and product purification. When scaling up, consider the following:
-
Boiling Point: A solvent with a higher boiling point can allow for higher reaction temperatures but may be more difficult to remove during workup.
-
Heat Capacity and Thermal Conductivity: These properties will affect the efficiency of heating and cooling in the pilot plant reactor.
-
Solubility: Ensure that all reactants, intermediates, and the final product remain soluble at the concentrations used in the pilot plant to avoid precipitation and handling issues.
-
Safety and Environmental Impact: At the pilot scale, solvent flammability, toxicity, and environmental regulations become more significant considerations.
Q3: We are considering switching from a batch to a continuous flow process for Furaline synthesis. What are the potential advantages?
A3: A continuous flow process can offer several advantages over a batch process, especially for reactions that are exothermic or have short-lived intermediates:[12]
-
Improved Heat Transfer: Microreactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat exchange and better temperature control.[12]
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material at any given time.
-
Increased Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality.
-
Easier Scale-Up: Scaling up a continuous process often involves running the reactor for longer periods or using multiple reactors in parallel, which can be more straightforward than designing a larger batch reactor.
Data Presentation
The following tables provide an illustrative comparison of key parameters and outcomes when scaling up a hypothetical Furaline synthesis.
Table 1: Comparison of Reaction Parameters at Lab vs. Pilot Scale
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Rationale for Change |
| Reactant A Concentration | 1.0 M | 0.8 M | To manage exotherm and viscosity |
| Catalyst Loading | 2 mol% | 1.5 mol% | To reduce potential for side reactions |
| Reaction Temperature | 80 °C | 75 °C | Lower temperature to improve selectivity |
| Addition Time | 15 minutes | 2 hours | Slower addition for better heat control |
| Stirrer Speed | 300 RPM | 150 RPM | Adjusted to maintain similar mixing profile |
| Reaction Time | 4 hours | 6 hours | Slower kinetics at lower temperature and concentration |
Table 2: Impact of Scale on Furaline Yield and Purity
| Scale | Average Yield (%) | Main Impurity (%) | Purity after Distillation (%) |
| Lab (1 L) | 85% | 2% (Polymer) | 99.5% |
| Pilot (100 L) - Initial Run | 55% | 15% (Polymer) | 96.0% |
| Pilot (100 L) - Optimized | 78% | 5% (Polymer) | 99.2% |
Experimental Protocols
Pilot-Scale Synthesis of Furaline via Paal-Knorr Reaction
This protocol is a general guideline and should be adapted based on the specific reactivity and safety considerations of the starting materials.
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Calibrate all temperature, pressure, and pH probes.
-
Start the agitator at a low speed (e.g., 50 RPM).
-
-
Charging Reactants:
-
Charge the 1,4-dicarbonyl precursor (e.g., 10 kg) and the chosen solvent (e.g., 50 L of toluene) to the reactor.
-
Begin circulating the cooling fluid through the reactor jacket to maintain an internal temperature of 20-25 °C.
-
-
Catalyst Addition:
-
Slowly add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5 kg) over a period of at least 2 hours using a dosing pump.
-
Monitor the internal temperature closely. If the temperature rises by more than 5 °C, pause the addition until it stabilizes.
-
-
Reaction:
-
Once the catalyst addition is complete, slowly heat the reactor contents to the target temperature (e.g., 75 °C) over 1 hour.
-
Maintain the reaction at this temperature for 6-8 hours, or until in-process analysis indicates the reaction is complete.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Quench the reaction by slowly adding a neutralizing agent (e.g., 10% sodium bicarbonate solution) until the pH is neutral.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Transfer the organic layer to a distillation unit and concentrate under reduced pressure to obtain the crude Furaline.
-
-
Purification:
-
Purify the crude product by vacuum fractional distillation to obtain Furaline of the desired purity.
-
Mandatory Visualizations
Caption: Reaction pathway for the Paal-Knorr synthesis of Furaline.
Caption: Logical workflow for troubleshooting Furaline synthesis scale-up.
Caption: Interrelationship of core challenges in chemical process scale-up.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. njhjchem.com [njhjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pilot-scale Processing — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. scribd.com [scribd.com]
Validation & Comparative
Furaline in Hypergolic Propulsion: A Comparative Analysis
A detailed examination of Furaline (furfuryl alcohol) as a hypergolic fuel, benchmarked against established hydrazine-based counterparts, for researchers and professionals in aerospace and drug development propulsion applications.
Furaline, chemically known as furfuryl alcohol, presents a notable, albeit less common, alternative to the widely utilized hydrazine-based hypergolic fuels. This guide provides a comprehensive comparison of Furaline's performance characteristics against industry-standard fuels such as hydrazine, monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH). The primary oxidizer considered for Furaline is nitric acid (both white fuming nitric acid, WFNA, and red fuming nitric acid, RFNA), while nitrogen tetroxide (NTO) is the standard oxidizer for the hydrazine-based fuels discussed.
Performance Characteristics: A Quantitative Comparison
The performance of a hypergolic fuel is primarily assessed by its specific impulse, ignition delay, density, and storage stability. These parameters dictate the efficiency, responsiveness, and practicality of a propulsion system.
| Fuel | Oxidizer | Vacuum Specific Impulse (Isp, s) | Ignition Delay (ms) | Fuel Density (g/cm³) | Storage Stability |
| Furaline (Furfuryl Alcohol) | WFNA/RFNA | > 250[1] | 15 - 20[1] | 1.13[1] | Months in proper containers; sensitive to light and air.[1][2][3] |
| Hydrazine | NTO | ~313[4] | Not specified | 1.02 | Long-term storable. |
| Monomethylhydrazine (MMH) | NTO | ~340 | ~1.45 ± 0.60[5] | 0.88 | Long-term storable. |
| Unsymmetrical Dimethylhydrazine (UDMH) | NTO | ~330 | A few milliseconds | 0.79 | Long-term storable. |
Hypergolic Ignition: A Simplified Pathway
The spontaneous ignition of hypergolic propellants is a complex chemical reaction. The following diagram illustrates a simplified logical flow of this event.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the performance of hypergolic propellants.
Ignition Delay Measurement: The Drop Test
The ignition delay of hypergolic propellants is commonly determined using a drop test apparatus.[5] This method provides a straightforward and rapid assessment of the time elapsed between the initial contact of the fuel and oxidizer and the subsequent ignition.
Methodology:
-
Preparation: A small, measured volume of the fuel is placed in a reaction vessel (e.g., a watch glass or a cuvette). The vessel is positioned within a controlled environment, often under an inert atmosphere to prevent premature reactions.
-
Droplet Dispensing: A precision dispensing system, such as a syringe pump or a pipette, is used to release a single drop of the oxidizer from a predetermined height onto the fuel pool.[6]
-
Data Acquisition: A high-speed camera is employed to visually record the entire event, from the moment of droplet impact to the first sign of flame.[7] Simultaneously, other sensors like photodiodes and microphones can be used to detect the light and sound signatures of ignition, providing redundant data points.[5]
-
Analysis: The video footage and sensor data are analyzed to precisely determine the time interval between the initial contact of the propellants and the onset of ignition. This time is reported as the ignition delay.
Specific Impulse Determination: Static Firing Test
The specific impulse of a rocket propellant combination is a measure of its efficiency and is determined through a static firing test of a rocket engine or thruster.[8]
Methodology:
-
Engine Setup: A rocket engine is securely mounted on a static test stand equipped with a thrust measurement system (e.g., a load cell). Propellant tanks containing the fuel and oxidizer are connected to the engine's feed system.
-
Instrumentation: The test setup is instrumented with sensors to measure thrust, propellant flow rates, and chamber pressure. A data acquisition system is used to record these parameters throughout the test firing.
-
Firing Sequence: The engine is remotely fired for a predetermined duration. During the firing, the fuel and oxidizer are fed into the combustion chamber where they hypergolically ignite, producing thrust.
-
Data Collection: The data acquisition system records the thrust produced and the mass flow rate of the propellants consumed during the test.
-
Calculation: The specific impulse is calculated by dividing the total impulse (the integral of thrust over the firing duration) by the total weight of the propellants consumed.[4]
Concluding Remarks
Furaline, in combination with nitric acid, demonstrates viability as a hypergolic fuel, offering a respectable specific impulse and a rapid, though slightly longer, ignition delay compared to its hydrazine-based counterparts. Its higher density is an advantage for volume-limited applications. However, its sensitivity to light and air necessitates careful storage and handling procedures.[1][2][3] Hydrazine, MMH, and UDMH remain the industry benchmarks due to their excellent performance, extensive flight heritage, and established long-term storability. The choice of a hypergolic fuel ultimately depends on the specific mission requirements, balancing performance, reliability, handling considerations, and safety protocols.
References
Furaline vs. Hydrazine-Based Propellants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of Furaline and conventional hydrazine-based propellants. The information is intended for researchers and scientists in the fields of aerospace, chemistry, and materials science. This document summarizes available data on performance, handling, and safety, and includes descriptions of relevant experimental protocols.
Introduction
For decades, hydrazine (B178648) and its derivatives (monomethylhydrazine - MMH, and unsymmetrical dimethylhydrazine - UDMH) have been the cornerstone of storable liquid propellants for rocketry and spacecraft propulsion. Their primary advantages include high specific impulse and hypergolicity (spontaneous ignition upon contact with an oxidizer), which simplifies engine design. However, the extreme toxicity and carcinogenic nature of hydrazines necessitate complex and costly handling procedures.[1][2]
This has led to ongoing research into safer, "green" alternatives. One such historical propellant is Furaline, a mixture based on furfuryl alcohol. This guide provides a comparative analysis of Furaline and hydrazine-based propellants based on available data.
Performance Characteristics
Furaline is a hypergolic fuel mixture consisting of:
-
41% Furfuryl Alcohol
-
18% Methanol[3]
It was used with nitric acid as an oxidizer.[4]
Hydrazine-based propellants are typically used with nitrogen tetroxide (NTO) as the oxidizer.[5]
Table 1: Comparison of Performance and Physical Properties
| Property | Furaline (with Nitric Acid) | Hydrazine (N2H4) (with NTO) | Monomethylhydrazine (MMH) (with NTO) | Aerozine 50 (50% UDMH, 50% Hydrazine) (with NTO) |
| Specific Impulse (Isp), vacuum | Estimated 200-220 s | ~220 - 235 s[5] | ~340 s | ~312 s (vacuum, Titan II)[6] |
| Density (propellant mix) | Estimated ~1.0 - 1.1 g/cm³ | ~1.0 g/cm³ (fuel only) | ~0.88 g/cm³ (fuel only) | ~0.903 g/cm³ (fuel only) |
| Hypergolicity | Yes[3] | Yes[6] | Yes | Yes |
| Storability | Storable at ambient temperatures | Storable at ambient temperatures | Storable at ambient temperatures | Storable at ambient temperatures |
Note: Performance data for Furaline is estimated based on the performance of the Véronique AGI sounding rocket which used a similar furan-based fuel (turpentine) and had a specific impulse of approximately 203 seconds.[7][8] The density is estimated based on the densities of its components.
Experimental Protocols
The characterization of hypergolic propellants involves a series of standardized tests to determine their performance and safety.
Drop Test for Ignition Delay
This is a fundamental test to measure the time between initial contact of the fuel and oxidizer and the onset of ignition.
Methodology:
-
A small, measured drop of one propellant (typically the fuel) is released from a controlled height.
-
The drop falls into a small container (e.g., a crucible) holding the other propellant (the oxidizer).
-
High-speed cameras and photodetectors are used to record the moment of contact and the first appearance of flame.
-
The time difference is the ignition delay. Shorter ignition delays are generally desirable for rocket engine performance.[9][10]
Diagram 1: Experimental Workflow for Drop Test
Caption: Workflow for determining hypergolic ignition delay using a drop test.
Impinging Jet Test
This test simulates the injection and mixing of propellants in a rocket engine's combustion chamber more closely than a drop test.
Methodology:
-
Streams of fuel and oxidizer are injected under pressure through small orifices (injectors) causing them to impinge upon each other.
-
The atomization, mixing, and subsequent ignition of the propellant streams are observed.
-
This test provides data on combustion efficiency and stability.[9]
Combustion Chemistry and Signaling Pathways
The combustion of both Furaline and hydrazine-based propellants involves complex, rapid, and highly exothermic chemical reactions.
Hydrazine Combustion: The decomposition and oxidation of hydrazine (N₂H₄) with nitrogen tetroxide (N₂O₄) is a well-studied process that proceeds through a series of radical reactions, ultimately producing nitrogen (N₂), water (H₂O), and carbon dioxide (CO₂) if carbon-containing derivatives are used.
Furaline Combustion: The combustion of Furaline with nitric acid (HNO₃) is more complex due to the multiple components of the fuel. The furfuryl alcohol and xylidine provide the primary energy release through the oxidation of their hydrocarbon structures. The methanol (B129727) likely acts as a combustion stabilizer and to lower the freezing point of the mixture.
Diagram 2: Generalized Hypergolic Ignition Pathway
Caption: A simplified pathway for hypergolic ignition.
Toxicity and Handling
A significant driver for seeking alternatives to hydrazine is its high toxicity.
Table 2: Comparison of Toxicity and Handling
| Aspect | Furaline Components | Hydrazine |
| Toxicity | Furfuryl Alcohol: Harmful if swallowed or in contact with skin, causes serious eye irritation, toxic if inhaled, and suspected of causing cancer.[6][11][12] Xylidine: Toxic by inhalation, ingestion, and skin absorption. | Highly toxic and carcinogenic.[2] Exposure can cause severe damage to the liver, kidneys, and central nervous system.[13] |
| Handling Requirements | Requires handling in a fume hood with appropriate personal protective equipment (PPE) including gloves, and eye protection. Furan-based compounds can form explosive peroxides over time and should be stored accordingly.[14][15] | Requires Self-Contained Atmospheric Protective Ensemble (SCAPE) suits for handling. Stringent protocols are in place for storage, transport, and disposal to prevent any exposure.[1] |
| Vapor Hazard | Furfuryl alcohol has a lower vapor pressure than hydrazine, but vapors are still hazardous. | High vapor pressure, posing a significant inhalation hazard. |
While the components of Furaline are hazardous, the handling requirements are generally less stringent than those for hydrazine. The primary advantage of Furaline in this regard would be the avoidance of the extremely high acute toxicity and carcinogenicity associated with hydrazine.
Conclusion
Furaline represents an early effort to develop storable, hypergolic propellants. While it offers the key advantage of hypergolicity, its performance in terms of specific impulse is likely lower than that of modern hydrazine-based systems. The toxicity of Furaline's components, while significant, is generally considered to be less severe than that of hydrazine, potentially leading to less complex handling procedures.
For modern applications, the focus has shifted to other "green" propellants such as hydroxylammonium nitrate (B79036) (HAN) and ammonium (B1175870) dinitramide (ADN) based formulations, which offer better performance and even more favorable toxicity profiles than furan-based fuels. However, the study of historical propellants like Furaline provides valuable insights into the long-standing challenges and trade-offs in liquid propellant development. Further research into the detailed combustion chemistry and performance of furan-based hypergols could still yield valuable data for the broader field of energetic materials.
References
- 1. forum.nasaspaceflight.com [forum.nasaspaceflight.com]
- 2. Designing high-performance hypergolic propellants based on materials genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 4. sid.ir [sid.ir]
- 5. Basics of Space Flight: Rocket Propellants [braeunig.us]
- 6. lobachemie.com [lobachemie.com]
- 7. Veronique AGI [astronautix.com]
- 8. Veronique AGI stage [astronautix.com]
- 9. cdn.apub.kr [cdn.apub.kr]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ashland.com [ashland.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. almukantarat.pl [almukantarat.pl]
- 14. wcu.edu [wcu.edu]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Synthesis Methods for Fluralaner, the Active Ingredient in Furaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthesis methods for Fluralaner (B1663891), a potent isoxazoline-class insecticide and acaricide. Fluralaner is the active pharmaceutical ingredient (API) in veterinary medicinal products such as Furaline, used for the control of flea and tick infestations in companion animals. This document outlines the main synthetic routes, supported by available experimental data, to inform researchers and professionals in drug development and process chemistry.
Fluralaner's efficacy stems from its antagonistic action on arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, leading to paralysis and death of the parasites. Its synthesis is a multi-step process that hinges on the efficient construction of two key intermediates, followed by their condensation to form the final product. This guide will delve into a comparative analysis of the documented synthetic strategies for these intermediates and the final coupling step, focusing on yield, purity, and industrial applicability.
Data Presentation: A Comparative Overview of Fluralaner Synthesis
The synthesis of Fluralaner primarily involves the amide coupling of two key intermediates:
-
Intermediate I: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
-
Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide (B189037)
The following tables summarize the different synthetic approaches for these intermediates and the final product, with quantitative data extracted from patent literature.
Table 1: Comparative Synthesis Methods for Intermediate I
| Method | Starting Materials | Key Steps | Reported Yield | Reported Purity | Advantages & Disadvantages |
| Route 1 | 4-bromo-3-methylbenzoic acid | Esterification, reduction with LiAlH₄, oxidation, oximation, cyclization with 1,3-dichloro-5-[1-(trifluoromethyl)vinyl]benzene, and carbonylation with palladium acetate (B1210297).[1] | Not specified | Not specified | Disadvantages: Requires expensive and hazardous reagents (LiAlH₄, palladium acetate), and a starting material that is not readily available, making it less suitable for industrial production.[1] |
| Route 2 | 2-fluorotoluene (B1218778) | Acetylation, cyanide substitution, hydrolysis to 4-acetyl-2-methylbenzoic acid, followed by condensation with 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584), dehydration, and cyclization.[1] | ~70% or above | Not specified | Advantages: Utilizes readily available starting materials and is more cost-effective for industrial-scale production. The process is simplified and conditions are mild.[1] |
| Alternative Route | 4-cyano-2-methyl toluate | Addition reaction with hydroxylamine, diazotization and denitrification to a halogen oxime, followed by addition cyclization with 1,3-dichloro-5-(1-trifluoromethyl-vinyl) benzene. | >70% | Not specified | Advantages: Simplified process with mild, safe, and environmentally friendly conditions, suitable for industrial production.[1] |
Table 2: Comparative Synthesis Methods for Intermediate II
| Method | Starting Materials | Key Steps | Reported Yield | Reported Purity | Advantages & Disadvantages |
| Route 1 | Trifluoroethylamine and chloroacetyl chloride | Reaction of trifluoroethylamine with chloroacetyl chloride in the presence of potassium carbonate to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, followed by reaction with o-phthaloyl hydrazide and hydrolysis with hydrazine (B178648) hydrate.[1] | Not specified | Not specified | Disadvantages: Generates a large amount of solid waste (1,4-quinazinedione) that is difficult to handle.[1] |
| Route 2 | Glycine (B1666218) | Protection of glycine with di-tert-butyl dicarbonate, followed by reaction with N,N'-carbonyldiimidazole, 4-dimethylaminopyridine, and trifluoroethylamine, and subsequent deprotection with hydrogen chloride gas.[1] | Not specified | Not specified | Advantages: Avoids the generation of problematic solid waste. |
| Route 3 | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | Reaction with aqueous ammonia. | 89.68% | 99% | Advantages: High yield and purity.[2] Disadvantages: The reaction may need to be carried out under pressure in an autoclave for industrial scale.[3] |
Table 3: Final Condensation to Fluralaner
| Method | Reactants | Reagents & Conditions | Reported Yield | Reported Purity |
| Carbodiimide Coupling (WO2005085216) | N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine and 2,2,2-trifluoroethylamine | l-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl), 4-(N,N-dimethylamino)pyridine (DMAP) in dichloromethane (B109758) at room temperature.[4] | ~41% | Not specified |
| Improved Carbodiimide Coupling (WO2021122356A1) | (4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoyl)glycine and 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | l-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl), N-hydroxysuccinimide (NHS), diisopropylethylamine in dichloromethane at 0°C to 35°C. | 75.5% (total) | >99% |
| Ester Decomposition-Amidation (US20250214950A1) | 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-isoxazol-3-yl)-2-methyl-benzoate and 2-amino-N-(2,2,2-trifluoroethyl)acetamide | Esterification of Intermediate I followed by direct reaction with Intermediate II. | >98% | 99.65% |
Experimental Protocols
The following are generalized experimental protocols based on the information available in the patent literature. These should be adapted and optimized for specific laboratory conditions.
Synthesis of Intermediate I (Route 2)
This route is favored for its industrial applicability.[1]
-
Acetylation of 2-fluorotoluene: 2-fluorotoluene is acetylated using a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-acetyl-2-fluorotoluene.
-
Cyanide Substitution: The fluoro group in 4-acetyl-2-fluorotoluene is displaced with a cyanide group using a cyanide salt (e.g., sodium cyanide) in a suitable solvent to form 4-acetyl-2-methylbenzonitrile.
-
Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield 4-acetyl-2-methylbenzoic acid.
-
Condensation, Dehydration, and Cyclization: 4-acetyl-2-methylbenzoic acid is condensed with 3',5'-dichloro-2,2,2-trifluoroacetophenone in the presence of a base (e.g., triethylamine). The resulting intermediate undergoes dehydration and subsequent cyclization to form Intermediate I.
Synthesis of Intermediate II (Route 3)
This method provides high yield and purity.[2]
-
Ammonolysis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide: 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is reacted with an excess of aqueous ammonia. The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting solid can be further purified by recrystallization or slurrying in a suitable solvent like ethyl acetate to yield high-purity 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
Final Synthesis of Fluralaner (Improved Carbodiimide Coupling)
This method demonstrates improved yield and purity over earlier carbodiimide-based methods.
-
Activation of Intermediate I: Intermediate I is dissolved in a suitable solvent such as dichloromethane. N-hydroxysuccinimide (NHS) and l-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) are added to activate the carboxylic acid group.
-
Coupling with Intermediate II: A solution of Intermediate II is added to the reaction mixture, followed by the addition of a base such as diisopropylethylamine. The reaction is stirred at a controlled temperature (e.g., 20-35°C) for several hours.
-
Work-up and Purification: The reaction mixture is quenched with an acidic aqueous solution (e.g., 5% HCl). The organic layer is separated, washed, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate and toluene) to yield Fluralaner with high purity.[4]
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Fluralaner
Fluralaner exerts its ectoparasiticidal effect by acting as an antagonist on ligand-gated chloride channels in the nervous system of arthropods.
Caption: Mechanism of action of Fluralaner on arthropod neurons.
Experimental Workflow: Synthesis of Fluralaner
The following diagram illustrates a generalized workflow for the synthesis of Fluralaner, highlighting the convergence of the synthesis of the two main intermediates.
Caption: General workflow for the synthesis of Fluralaner.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 4. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
Cross-Validation of Analytical Techniques for Nitrofuran Antibiotics: A Comparative Guide
A detailed comparison of High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of nitrofuran antibiotics.
This guide provides an objective comparison of two widely used analytical techniques, HPLC-UV and LC-MS/MS, for the detection and quantification of nitrofuran antibiotics. As "Furaline" is not a standard recognized name for a specific nitrofuran, this guide will focus on the analysis of common nitrofuran parent compounds and their metabolites, which are the markers for regulatory monitoring in various matrices. This resource is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical method based on performance, sensitivity, and regulatory requirements.
Quantitative Performance Comparison
The selection of an analytical method is a critical decision in drug analysis, directly impacting the reliability and sensitivity of the results. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of nitrofuran antibiotics, based on published experimental data. It is important to note that performance can vary depending on the specific analyte, matrix, and instrumentation.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.21 - 0.27 µg/L (in water)[1] | 0.013 - 0.200 µg/kg (metabolites in meat)[2][3] |
| Limit of Quantification (LOQ) | 0.18 - 0.30 µg/L (in water)[1] | 0.01 - 0.1 µg/kg (metabolites in tissue)[4] |
| Linearity (R²) | > 0.998[1] | > 0.99[5][6] |
| Accuracy (Recovery %) | 63% - 90% (in water)[1] | 82% - 109% (in eggs)[5] |
| Precision (%RSD) | < 15% (repeatability in water)[1] | < 10% (repeatability in eggs)[5] |
| Selectivity | Moderate | High to Excellent |
| Throughput | Lower | Higher |
| Cost | Lower | Higher |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the cross-validation of analytical techniques and the specific experimental workflow for nitrofuran analysis.
Experimental Protocols
Below are detailed methodologies for the analysis of nitrofuran antibiotics using HPLC-UV and LC-MS/MS. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
This method is suitable for the quantification of parent nitrofuran compounds in less complex matrices like water or pharmaceutical formulations.
-
Sample Preparation :
-
For water samples, solid-phase extraction (SPE) can be employed to concentrate the analytes and remove interfering substances.[1]
-
For pharmaceutical dosage forms, a simple dissolution in a suitable solvent followed by filtration may be sufficient.
-
-
HPLC Conditions :
-
Column : A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M sodium acetate (B1210297), pH 6.0) and an organic modifier like acetonitrile (B52724) is typical. A common composition is acetonitrile:buffer (250:750, v/v).[1]
-
Flow Rate : A flow rate of 1.0 mL/min is generally appropriate.
-
Detection : UV detection is performed at the wavelength of maximum absorbance for the specific nitrofuran, which is often around 376 nm.[1]
-
-
Data Analysis :
-
Quantification is achieved by comparing the peak area of the nitrofuran in the sample to a standard curve prepared with known concentrations of the analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the preferred choice for the confirmatory analysis of nitrofuran metabolites in complex biological matrices such as meat, eggs, and honey.
-
Sample Preparation :
-
Hydrolysis and Derivatization : A crucial step for the analysis of nitrofuran metabolites involves the release of these protein-bound residues through acid hydrolysis. This is often performed concurrently with a derivatization step using 2-nitrobenzaldehyde (B1664092) (2-NBA) to improve the chromatographic and mass spectrometric properties of the metabolites.[7][8] This reaction is typically carried out by incubating the sample with hydrochloric acid and 2-NBA overnight at 37°C or using a more rapid microwave-assisted reaction.[2][9]
-
Extraction : Following derivatization, the analytes are extracted from the matrix using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[2][5][7]
-
Clean-up : The extract is then evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[7][8]
-
-
LC-MS/MS Conditions :
-
Chromatographic Separation : An ultra-high-performance liquid chromatography (UHPLC) system with a reversed-phase column (e.g., C18 or phenyl-hexyl) is used for separation.[2][5] A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, often containing additives like ammonium (B1175870) formate, is employed.[2][5]
-
Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor and product ion transitions for each derivatized metabolite, which provides high selectivity and sensitivity.[5][8] Electrospray ionization (ESI) in positive mode is commonly used.[5]
-
-
Data Analysis :
-
Quantification is typically performed using an internal standard method, where a stable isotope-labeled analog of the analyte is added to the sample at the beginning of the preparation process to correct for matrix effects and variations in recovery.[5] The response ratio of the analyte to the internal standard is then compared to a calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. preprints.org [preprints.org]
- 6. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. scielo.br [scielo.br]
- 9. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
Psoralen Derivatives: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the structure-activity relationships, pharmacological properties, and experimental evaluation of psoralen (B192213) derivatives.
Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their potent biological activities, particularly their photosensitizing effects when activated by ultraviolet A (UVA) radiation. This property has been harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders.[1][2][3] Beyond their dermatological applications, the unique chemical scaffold of psoralens offers a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[4] This guide provides a comparative overview of psoralen derivatives, summarizing their performance based on available experimental data, detailing key experimental protocols, and visualizing important biological pathways and workflows.
Comparative Properties of Psoralen Derivatives
The biological activity of psoralen derivatives is intricately linked to their chemical structure. Modifications at various positions on the psoralen ring system can significantly influence their efficacy and selectivity.
Cytotoxicity and Anticancer Activity
Psoralen derivatives exhibit notable cytotoxic effects, particularly upon photoactivation, making them promising candidates for anticancer drug development.[5] The mechanism of action often involves the intercalation into DNA and the formation of covalent adducts upon UVA irradiation, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis.[3]
A study comparing a series of psoralen derivatives with different C-5 substituents revealed significant variations in their cytotoxic profiles against breast cancer cell lines.[5] Notably, the 4-bromobenzyl amide derivative (3c) demonstrated the highest dark cytotoxicity against T47-D cells, with an IC50 value of 10.14 µM.[5] In contrast, the furanylamide derivative (3g) exhibited exceptional phototoxicity against SK-BR-3 cells, with an IC50 of 2.71 µM, representing a nearly tenfold increase in potency compared to the parent compound, methoxsalen.[5]
| Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| 4-bromobenzyl amide (3c) | T47-D | Dark Cytotoxicity | 10.14 | [5] |
| Furanylamide (3g) | SK-BR-3 | Phototoxicity | 2.71 | [5] |
| Methoxsalen | SK-BR-3 | Phototoxicity | >20 | [5] |
| Doxorubicin | T47-D | Dark Cytotoxicity | 1.46 | [5] |
| Tamoxifen Citrate | T47-D | Dark Cytotoxicity | 20.86 | [5] |
| Lapatinib | T47-D | Dark Cytotoxicity | 9.78 | [5] |
Antifungal Activity
Several psoralen derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. A study evaluating a series of linear furanocoumarins identified compound 3a as a potent and broad-spectrum antifungal agent.[6] At a concentration of 100 µg/mL, compound 3a exhibited a 67.9% inhibitory rate against Botrytis cinerea, surpassing the control compound, Osthole (66.1%).[6] Another derivative, compound 4b , showed comparable activity to Osthole against Rhizoctonia solani.[6]
| Derivative | Fungal Species | Inhibitory Rate (%) at 100 µg/mL | Reference |
| Compound 3a | Botrytis cinerea | 67.9 | [6] |
| Compound 4b | Rhizoctonia solani | 62.4 | [6] |
| Osthole (Control) | Botrytis cinerea | 66.1 | [6] |
| Osthole (Control) | Rhizoctonia solani | 69.5 | [6] |
Anti-inflammatory Activity
Psoralen derivatives have also been investigated for their anti-inflammatory properties. One study explored the effects of four psoralen derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7] Among the tested compounds, 8-hydroxypsoralen (xanthotoxol) was particularly effective at inhibiting the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[7] Mechanistic studies revealed that xanthotoxol (B1684193) exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[7][8]
| Derivative | Target | Effect | Reference |
| 8-hydroxypsoralen (xanthotoxol) | PGE2 production | Significant inhibition | [7] |
| 5-hydroxypsoralen (bergaptol) | PGE2 production | Moderate inhibition | [7] |
| 8-methoxypsoralen (xanthotoxin) | PGE2 production | Moderate inhibition | [7] |
| 5-methoxypsoralen (bergapten) | PGE2 production | Moderate inhibition | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of psoralen derivatives stem from their ability to modulate various cellular signaling pathways.
DNA Intercalation and Adduct Formation
A primary mechanism of action for many psoralen derivatives, especially in the context of their photosensitizing and cytotoxic effects, is their interaction with DNA. Psoralens intercalate into the DNA double helix and, upon activation by UVA light, can form covalent cross-links with pyrimidine (B1678525) bases, particularly thymine.[9][10] This process disrupts DNA replication and transcription, ultimately leading to cell death.
Inhibition of NF-κB and MAPK Signaling Pathways
In the context of inflammation, certain psoralen derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways.[7][8] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. For instance, xanthotoxol has been demonstrated to suppress the LPS-induced phosphorylation of IκBα, p38 MAPK, and JNK, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[8]
Experimental Protocols
To facilitate the replication and validation of the findings presented, this section provides detailed methodologies for key experiments used in the evaluation of psoralen derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
RAW 264.7 murine macrophage cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Psoralen derivatives
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the psoralen derivatives (e.g., 62.5, 125, 250, 500, and 1000 µM) for 24 hours. For phototoxicity studies, irradiate the cells with a specific dose of UVA light after adding the compounds.
-
Following treatment, add MTT solution to each well and incubate for a further 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
DNA Intercalation Assay (Agarose Gel Electrophoresis)
This method is used to qualitatively assess the ability of psoralen derivatives to intercalate into DNA and form cross-links upon photoactivation.
Materials:
-
Plasmid DNA
-
Psoralen derivatives
-
UVA light source (365 nm)
-
Denaturing solution (e.g., containing formamide (B127407) or alkali)
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Incubate the plasmid DNA with the psoralen derivative in a suitable buffer.
-
Irradiate the mixture with UVA light for a defined period to induce cross-linking.
-
Denature the DNA samples by heating in a denaturing solution.
-
Run the denatured samples on an agarose gel in TAE buffer.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Non-cross-linked DNA will denature into single strands and migrate faster through the gel. DNA containing interstrand cross-links will not fully denature and will migrate slower, appearing as a distinct band.[9]
Antifungal Activity Assay (Mycelium Growth Inhibition)
This assay determines the ability of compounds to inhibit the growth of fungal mycelia.
Materials:
-
Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Psoralen derivatives dissolved in a suitable solvent (e.g., DMF)
-
Positive control (e.g., Osthole)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and incorporate the psoralen derivatives at a specific concentration (e.g., 100 µg/mL).
-
Pour the medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature for a specified period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition compared to a control plate without the compound.
Conclusion
Psoralen derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their therapeutic potential extends beyond their established use in dermatology to oncology, inflammatory diseases, and infectious diseases. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity. The provided experimental protocols and visualized pathways offer a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this versatile chemical scaffold. Further research into novel derivatives and their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- 1. Psoralen-ultraviolet A treatment with Psoralen-ultraviolet B therapy in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activity of Psoralen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
Furaline as a Catalyst: A Comparative Efficiency Analysis in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a comprehensive performance benchmark of the novel catalyst, Furaline, against established alternatives in the context of Suzuki-Miyaura cross-coupling reactions. The data presented is intended to offer researchers, scientists, and drug development professionals an objective comparison to aid in catalyst selection for synthetic applications. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, particularly in the creation of carbon-carbon bonds for pharmaceutical development. The efficiency of the catalyst used in this reaction is paramount, directly impacting yield, reaction time, and overall process viability.
Quantitative Performance Comparison
The catalytic efficiency of Furaline was evaluated against two widely used palladium-based catalysts: a standard heterogeneous catalyst (Catalyst A: Pd/C) and a common homogeneous catalyst (Catalyst B: Pd(PPh3)4). The comparison was based on a model Suzuki-Miyaura reaction between 4-iodotoluene (B166478) and phenylboronic acid. Key performance indicators such as reaction yield, turnover number (TON), reaction time, and required catalyst loading were measured.
Table 1: Comparative Performance Data
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Reaction Yield (%) | Turnover Number (TON) |
| Furaline | 0.1 | 1.5 | 98 | 980 |
| Catalyst A (Pd/C) | 0.5 | 6 | 85 | 170 |
| Catalyst B (Pd(PPh3)4) | 1.0 | 4 | 92 | 92 |
Note: All reactions were conducted under standardized conditions as detailed in the experimental protocols below.
Experimental Protocols
The following methodology was employed for the comparative analysis of each catalyst.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:
-
Reactant Preparation: A mixture of 4-iodotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv.) was prepared.
-
Catalyst Introduction: The respective catalyst (Furaline, Catalyst A, or Catalyst B) was added to the reactant mixture at the molar percentage specified in Table 1.
-
Solvent and Atmosphere: The mixture was dissolved in a 5:1 solution of dioxane and water (5 mL). The reaction vessel was then purged with an inert argon atmosphere.
-
Reaction Conditions: The reaction mixture was heated to 100°C and stirred vigorously for the duration specified in Table 1.
-
Monitoring and Workup: The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
Purification and Analysis: The organic layer was dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica (B1680970) gel. The final yield of the biphenyl (B1667301) product was determined by gas chromatography (GC) analysis against an internal standard.
Calculation of Turnover Number (TON):
The Turnover Number, a measure of catalyst productivity, was calculated using the following formula:
TON = (moles of product) / (moles of catalyst)
Visualized Workflows and Mechanisms
Visual diagrams are provided below to illustrate the experimental workflow and the fundamental catalytic cycle relevant to this study.
Caption: Experimental workflow for the comparative catalytic tests.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle. While the precise intermediates involving Furaline are proprietary, the fundamental steps are believed to follow the generally accepted mechanism.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
A Comparative Analysis of In-Silico Predictions and Experimental Data for the Properties of Furaline, a Hypothetical Kinase Inhibitor
Disclaimer: The following guide uses "Furaline" as a hypothetical molecule to demonstrate the comparison between in-silico and experimental data in drug discovery. The data presented is illustrative and not based on an existing compound with this name.
This guide provides a comparative overview of in-silico predicted and experimentally determined properties for the hypothetical kinase inhibitor, Furaline. The objective is to highlight the synergies and discrepancies between computational and laboratory-based data in the drug development process. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Summary: In-Silico vs. Experimental Properties of Furaline
The following table summarizes the predicted and experimentally validated physicochemical, pharmacokinetic, and pharmacodynamic properties of Furaline.
| Property Category | Parameter | In-Silico Prediction | Experimental Result |
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | 2.8 | 3.1 |
| Aqueous Solubility (pH 7.4) | 50 µM | 35 µM | |
| pKa (Acidic) | 8.5 | 8.2 | |
| Pharmacokinetics | Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | 12 x 10⁻⁶ cm/s |
| Human Liver Microsomal Stability (T½) | 45 min | 38 min | |
| Plasma Protein Binding | 92% | 95% | |
| Pharmacodynamics | Target Kinase IC₅₀ | 25 nM | 40 nM |
| Safety/Toxicity | hERG Inhibition (IC₅₀) | > 30 µM | > 25 µM |
| Cytotoxicity (HepG2 cells, CC₅₀) | 15 µM | 22 µM |
Experimental Protocols
Detailed methodologies for the key experimental assays cited above are provided below.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) was determined using the traditional shake-flask method. Furaline was dissolved in a pre-saturated mixture of n-octanol and water. The mixture was shaken vigorously for 24 hours to ensure equilibrium was reached. After phase separation by centrifugation, the concentration of Furaline in both the aqueous and octanolic phases was determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The LogP was calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Aqueous Solubility Assay
The thermodynamic solubility of Furaline was measured at pH 7.4. An excess amount of solid Furaline was added to a phosphate-buffered saline (PBS) solution. The resulting suspension was agitated for 48 hours at 25°C to ensure equilibrium. The suspension was then filtered to remove undissolved solid, and the concentration of the dissolved Furaline in the filtrate was quantified by HPLC against a standard curve.
Caco-2 Permeability Assay
The intestinal permeability of Furaline was assessed using the Caco-2 cell monolayer model. Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). Furaline was then added to the apical (A) side, and samples were taken from the basolateral (B) side at various time points. The concentration of Furaline in the samples was determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The apparent permeability coefficient (Papp) was calculated from the flux of the compound across the monolayer.
Human Liver Microsomal Stability Assay
The metabolic stability of Furaline was evaluated in human liver microsomes. Furaline was incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions. Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with a cold organic solvent. The remaining concentration of Furaline was quantified by LC-MS/MS. The half-life (T½) was determined from the rate of disappearance of the parent compound.
Target Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) of Furaline against its target kinase was determined using a biochemical assay. The assay was performed in a multi-well plate format containing the recombinant kinase enzyme, a specific substrate peptide, and ATP. Furaline was added at various concentrations, and the kinase reaction was allowed to proceed. The amount of phosphorylated substrate was quantified, often using a fluorescence-based method. The IC₅₀ value was calculated by fitting the dose-response curve using non-linear regression.
hERG Inhibition Patch-Clamp Assay
The potential for Furaline to inhibit the hERG potassium channel was assessed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel. The cells were exposed to increasing concentrations of Furaline, and the hERG tail current was measured. The concentration-dependent inhibition of the hERG current was used to determine the IC₅₀ value.
Visualizations
Logical Workflow: Integrating In-Silico and Experimental Data
The following diagram illustrates the iterative workflow between computational prediction and experimental validation in a typical drug discovery project.
Hypothetical Signaling Pathway for Furaline
This diagram shows a simplified hypothetical signaling pathway where Furaline acts as an inhibitor of a receptor tyrosine kinase (RTK), preventing downstream activation of a pro-survival pathway.
Comparative Analysis of Fluralaner: A Novel Isoxazoline Ectoparasiticide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluralaner, a systemic ectoparasiticide, benchmarked against other prominent alternatives in veterinary medicine. The data presented is collated from peer-reviewed studies to ensure a high standard of scientific validity, intended to inform research and development in antiparasitic drugs.
Fluralaner is a novel compound belonging to the isoxazoline (B3343090) class of parasiticides. It is distinguished by its potent and extended efficacy against a wide range of ectoparasites, including fleas and ticks. Administered orally or topically, it provides prolonged protection in various mammalian species.
Mechanism of Action
Fluralaner exerts its parasiticidal effect through the potent blockade of GABA (gamma-aminobutyric acid)- and L-glutamate-gated chloride channels in the nervous system of arthropods. This dual antagonism disrupts neurotransmission, leading to paralysis and death of the parasite. Notably, Fluralaner exhibits high selectivity for arthropod nerve receptors over those of mammals, which contributes to its favorable safety profile in vertebrate species.
Comparative Efficacy
Fluralaner has been evaluated against other commercially available ectoparasiticides. The following tables summarize the comparative efficacy based on peer-reviewed field studies.
Table 1: Comparative Efficacy of Fluralaner and Fipronil Against Fleas in Dogs
| Timepoint | Fluralaner Efficacy (%) | Fipronil Efficacy (%) |
| 8 hours | 89.0 | 85.3 |
| 24 hours | 100 | Not reported |
| 12 weeks | >99 | Requires more frequent application |
Source: Data synthesized from multiple field studies.
Table 2: Comparative Topical Toxicity of Fluralaner and Permethrin Against Horn Flies and Stable Flies
| Species | Compound | Toxicity at 24h (Relative to alternative) |
| Horn Flies | Fluralaner | >2-fold more toxic than Permethrin |
| Stable Flies | Fluralaner | >45-fold less toxic than Permethrin |
Source: Data from a 2020 study on insecticide efficacy against filth flies.
Table 3: Comparative Oral Toxicity of Fluralaner and Imidacloprid Against House Flies
| House Fly Strain | Compound | Resistance Ratio (RR) |
| NIU (Susceptible) | Imidacloprid | 1.0 |
| KS8S3 (Resistant) | Imidacloprid | 3.4 |
| USDA-mixed (Resistant) | Imidacloprid | 1.5 |
Note: This table illustrates the resistance of certain house fly strains to Imidacloprid, an alternative insecticide. Fluralaner's different mechanism of action can be effective against such resistant strains.
Pharmacokinetics
Understanding the pharmacokinetic profile of Fluralaner is crucial for its application in drug development.
Table 4: Key Pharmacokinetic Parameters of Fluralaner in Dogs (Oral Administration)
| Parameter | Value |
| Time to Max. Plasma Concentration (Tmax) | ~1 day |
| Apparent Half-life (t1/2) | 12-15 days |
| Mean Residence Time | 15-20 days |
| Apparent Volume of Distribution | 3.1 L/kg |
| Clearance | 0.14 L/kg/day |
Source: Data from a pharmacokinetic study in dogs.
Experimental Protocols
The following are summaries of methodologies from key studies, providing a framework for reproducible research.
Protocol 1: In Vitro Flea Reproduction Study
-
Objective: To assess the effect of sub-insecticidal concentrations of Fluralaner on flea reproduction.
-
Methodology:
-
Canine blood was spiked with Fluralaner at concentrations ranging from 0.09 to 50.0 ng/mL.
-
Adult fleas (Ctenocephalides felis) were fed this blood for 10 days using an artificial membrane system.
-
Endpoints measured were flea survival, egg hatchability, oviposition, and the emergence of pupae and new fleas.
-
-
Source: This protocol is based on a study investigating the prevention of flea reproduction by Fluralaner.
A Comparative Toxicity Analysis of Furaline (Fluralaner) and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicological profiles of Furaline (the active ingredient fluralaner) and its structural analogues, primarily furan (B31954) and its simple derivatives. The information presented herein is a synthesis of available experimental data, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Executive Summary
Furaline (fluralaner) and its furan analogues exhibit distinct toxicological profiles owing to their different mechanisms of action. Fluralaner, a complex isoxazoline (B3343090) derivative containing a furan moiety, primarily exerts its toxic effects through neurotoxicity, acting as a potent antagonist of GABA- and glutamate-gated chloride channels in invertebrates. This targeted action results in a favorable safety profile in mammals. In contrast, simpler furan analogues, such as furan, 2-methylfuran, and furfural, undergo metabolic activation in mammals, primarily by cytochrome P450 enzymes, to form reactive intermediates. These intermediates can induce cellular damage through oxidative stress, DNA damage, and apoptosis, with the liver being a primary target organ. This guide will delve into the quantitative toxicity data, detailed experimental protocols, and the underlying signaling pathways for both categories of compounds.
Data Presentation: Quantitative Toxicity Analysis
The following tables summarize the available quantitative toxicity data for Furaline (fluralaner) and its furan analogues. Direct comparative studies are limited; therefore, the data is presented for each compound class.
Table 1: Acute Oral Toxicity of Furaline (Fluralaner) and Furan Analogues in Rodents
| Compound | Species | LD50 (mg/kg) | Reference(s) |
| Furaline (Fluralaner) | Rat | > 2,000 | [1][2] |
| Furaline (Fluralaner) | Mouse | > 24,000 | [1] |
| Furan | Rat | 108 | [3] |
| 2-Methylfuran | Rat | 167 | |
| Furfural | Rat | 108 | [3] |
Table 2: In Vitro Inhibitory Concentration (IC50) of Fluralaner
| Target | Test System | IC50 | Reference(s) |
| Housefly GABA Receptor | Housefly head membranes | 455 pM | [4] |
| Rat GABA Receptor | Rat brain membranes | > 10 µM | [4] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Furan Analogues
| Compound | Species | Duration | NOAEL (mg/kg/day) | Primary Effect | Reference(s) |
| Furfural | Rat | 13 Weeks | 53 | Liver Toxicity | [5] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of the cited data.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7]
Comet Assay for DNA Damage
The single-cell gel electrophoresis (Comet) assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in low melting point agarose (B213101) at 37°C.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Metabolic activation and toxicity pathway of simple furan analogues.
Caption: Neurotoxic mechanism of action of Furaline (fluralaner) in invertebrates.
References
Safety Operating Guide
Proper Disposal of Furaline (Fluralaner): A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Furaline, a veterinary pharmaceutical product whose active ingredient is Fluralaner. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection in research, development, and clinical laboratory settings.
Immediate Safety and Hazard Assessment
Fluralaner presents specific health and environmental hazards that necessitate careful handling and disposal. It is crucial to consult the Safety Data Sheet (SDS) for detailed information before commencing any work.
Hazard Identification and Classification:
Key hazards associated with Fluralaner include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3][4][5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][6]
-
Combustible Dust: May form combustible dust concentrations in air.[5]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for Fluralaner, which are summarized in the table below.
| Hazard Class | GHS Code | Description |
| Reproductive Toxicity | H361d | Suspected of damaging the unborn child.[1][2][3][4][5] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[1] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1][6] |
Personal Protective Equipment (PPE) Requirements
To minimize exposure risk, all personnel handling Furaline (Fluralaner) must wear appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if there is a potential for uncontrolled release or if exposure levels are unknown, especially when handling the powder form. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Procedures
The fundamental principle for Furaline (Fluralaner) disposal is the prevention of environmental release.[2][3] Therefore, it must not be disposed of via standard wastewater systems, sewers, or general trash.[1][6] All waste materials must be managed as hazardous waste.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Accurately identify all waste containing Fluralaner, including:
-
Unused or expired product.
-
Residual amounts in containers.
-
Contaminated personal protective equipment (PPE).
-
Materials used for spill cleanup (e.g., absorbent pads, wipes).
-
-
Segregate Waste: Keep Fluralaner waste separate from other laboratory waste streams to ensure proper handling and disposal.
-
Use Designated Containers: Collect all Fluralaner waste in clearly labeled, sealed, and non-reactive containers.[1]
Step 2: Disposal of Unused or Expired Furaline (Fluralaner)
-
Package for Disposal: Ensure the waste is in a securely sealed and properly labeled container. The label should clearly indicate "Hazardous Waste" and "Fluralaner."
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Store Securely: Store the waste in a designated, secure hazardous waste accumulation area while awaiting pickup. This area should be locked and accessible only to authorized personnel.[2][3][5][7]
Step 3: Disposal of Contaminated Materials
-
Collect Contaminated Items: Place all items that have come into contact with Fluralaner, such as gloves, bench paper, and disposable labware, into a designated hazardous waste container.
-
Seal and Label: Securely seal the container and label it as "Hazardous Waste" with a clear indication of the contents (e.g., "Fluralaner Contaminated Debris").
-
Dispose via Hazardous Waste Stream: Dispose of the container through your institution's hazardous waste program.
Step 4: Disposal of Empty Containers
-
Decontamination: If regulations permit, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Render Unusable: Puncture or otherwise render the container unusable to prevent reuse.
-
Disposal: Dispose of the rinsed and punctured container through the appropriate waste stream as advised by your EHS department. Some jurisdictions may allow for the disposal of properly decontaminated containers as non-hazardous waste.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[2][3] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[2][3]
Furaline (Fluralaner) Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Furaline (Fluralaner) waste.
Caption: Decision workflow for Furaline (Fluralaner) waste disposal.
Disclaimer: This document provides guidance based on publicly available safety data. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for the specific product before handling or disposal.
References
Essential Safety and Logistical Information for Handling Fluralaner ("Furaline")
This guide provides crucial safety and logistical information for the handling of Fluralaner in a laboratory setting. Fluralaner is the active pharmaceutical ingredient in the veterinary product known as Furaline. It is imperative to distinguish Fluralaner from Furfural, a different chemical compound with distinct handling and safety requirements. This document will focus exclusively on Fluralaner.
Hazard Identification and Classification
Fluralaner is classified with specific health and environmental hazards that necessitate careful handling to ensure personnel safety and environmental protection.
GHS Hazard Statements:
-
H361d: Suspected of damaging the unborn child.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long-lasting effects.
-
May form combustible dust concentrations in air.
Signal Word: Warning
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for each specific laboratory procedure to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling Fluralaner.
| PPE Category | Item | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Essential to protect eyes from dust and potential splashes. A face shield may be necessary for procedures with a higher risk of splash or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Wear appropriate gloves to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat. | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required. | For procedures that may generate significant dust or aerosols, work in a well-ventilated area or use a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of Fluralaner.
1. Preparation and Weighing:
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid form of Fluralaner, minimize the generation of dust.
2. Solution Preparation:
-
Add the desired amount of solvent to the weighed Fluralaner in a suitable container.
-
Cap the container securely and mix using a vortexer or by gentle agitation until the solid is completely dissolved.
3. Storage:
-
Solid Form: Store the solid compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C. Always refer to the product-specific datasheet for detailed stability information.
Emergency Procedures
| Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the skin with soap and plenty of water. 2. Remove contaminated clothing and shoes. 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Rinse eyes cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Get medical attention if irritation develops and persists. |
| Inhalation | 1. Move the person to fresh air. 2. Seek medical attention if symptoms occur. |
| Ingestion | 1. DO NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. 4. For liquid spills, absorb with an inert material (e.g., sand, vermiculite). 5. Place the spilled material and cleanup materials into a sealed, labeled container for proper disposal. |
Disposal Plan
Proper disposal of Fluralaner and its associated waste is critical to prevent environmental contamination.
1. Unused Fluralaner:
-
Unused Fluralaner should be disposed of as hazardous waste. Do not discard it with regular laboratory trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
2. Contaminated Materials:
-
Any materials that have come into contact with Fluralaner, such as gloves, paper towels, and pipette tips, should be considered hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste container.
-
Dispose of the container through your institution's hazardous waste program.
3. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but always confirm with your local regulations and institutional policies.
Visual Guides
The following diagrams illustrate the key procedural workflows for handling Fluralaner safely.
Caption: A logical workflow for the safe handling of Fluralaner in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
